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  • Product: 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride
  • CAS: 110405-82-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride

This guide provides a comprehensive analysis of the molecular weight and exact mass of 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride (CAS No: 110405-82-8), a compound of interest in pharmaceutical research and deve...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the molecular weight and exact mass of 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride (CAS No: 110405-82-8), a compound of interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical insights into the determination of these fundamental chemical properties.

Foundational Concepts: Molecular Weight vs. Exact Mass

In any discussion of a compound's physical properties, it is crucial to distinguish between molecular weight and exact mass. While often used interchangeably in general chemistry, they are distinct concepts with specific applications in analytical sciences.

  • Molecular Weight (or Average Molecular Mass): This is the weighted average of the masses of all the naturally occurring isotopes of the elements in a molecule. The calculation uses the atomic weights of the elements as found on the periodic table, which themselves are averages. Molecular weight is typically expressed in atomic mass units (amu) or grams per mole ( g/mol ). It is a bulk property, essential for stoichiometric calculations in chemical synthesis and formulation.

  • Exact Mass (or Monoisotopic Mass): This is the calculated mass of a molecule containing only the most abundant isotope of each element. For example, in the exact mass calculation for 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride, we would use the mass of ¹H, ¹²C, ¹⁴N, and ³⁵Cl. This value is critical in high-resolution mass spectrometry, where it allows for the unambiguous determination of a compound's elemental composition.[1][2]

The distinction is paramount in drug development. While molecular weight is used for preparing solutions and determining reaction stoichiometry, exact mass is the key to identifying compounds, elucidating structures, and detecting impurities with high-resolution analytical instrumentation.[3]

Physicochemical Properties of 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride

1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride is a pyrrolidine derivative. The hydrochloride salt form is often utilized to improve the compound's stability and solubility.

The molecular formula for the hydrochloride salt is C₁₁H₁₅Cl₂N.[4] This formula is derived from the free base, C₁₁H₁₄ClN, by the addition of one molecule of hydrogen chloride (HCl). This is explicitly represented by its InChI (International Chemical Identifier): InChI=1S/C11H14ClN.ClH/c12-9-10-5-1-2-6-11(10)13-7-3-4-8-13;/h1-2,5-6H,3-4,7-9H2;1H.[4]

Based on this confirmed molecular formula, we can determine the molecular weight and exact mass.

Quantitative Data Summary

The key mass-related properties of 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride are summarized below:

PropertyValueUnitSource
Molecular Formula C₁₁H₁₅Cl₂N-[4]
Molecular Weight 232.148 g/mol [4]
Exact Mass (Monoisotopic) 231.0581549Da[4]
CAS Number 110405-82-8-[4][5]

Experimental Determination by Mass Spectrometry

The most accurate and widely used technique for determining the molecular weight and, more importantly, the exact mass of a small molecule like 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride is mass spectrometry (MS).[3][6][7] High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the elemental composition.

The general workflow involves three main stages: ionization, mass analysis, and detection.[3][6]

Ionization Technique: Electrospray Ionization (ESI)

For a polar, non-volatile molecule like this hydrochloride salt, Electrospray Ionization (ESI) is the most suitable ionization method.[8][9] ESI is a soft ionization technique that generates ions from a liquid solution with minimal fragmentation.[8][10] This is advantageous as it typically produces an intact molecular ion (or a pseudo-molecular ion), which is essential for determining the molecular mass.

Causality behind this choice: Unlike harsher methods like Electron Ionization (EI), which would cause extensive fragmentation of this molecule, ESI preserves the molecular structure. It generates ions by applying a high voltage to a liquid to create an aerosol, a process well-suited for molecules that are already charged or can be easily protonated or deprotonated in solution.[11] For 1-[2-(Chloromethyl)phenyl]pyrrolidine, which is a tertiary amine, it will readily accept a proton in the acidic ESI mobile phase, forming a positively charged ion, [M+H]⁺.

Experimental Protocol: High-Resolution Mass Spectrometry

The following protocol outlines a standard procedure for the analysis of 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride using a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride.
  • Dissolve the sample in 1 mL of a suitable solvent, such as methanol or a mixture of acetonitrile and water, to create a 1 mg/mL stock solution.
  • Perform a serial dilution to obtain a final concentration of approximately 1-10 µg/mL for infusion or injection. The final concentration should be optimized to avoid detector saturation.

2. Liquid Chromatography (Optional but Recommended):

  • While direct infusion is possible, coupling the mass spectrometer to an HPLC system allows for sample purification prior to analysis, which can reduce ion suppression and improve data quality.
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Gradient: A shallow gradient from 5% to 95% B over several minutes can be used to elute the compound.
  • Flow Rate: 0.2-0.4 mL/min.
  • Injection Volume: 1-5 µL.

3. Mass Spectrometry Conditions (Positive Ion Mode):

  • Ionization Source: Electrospray Ionization (ESI)
  • Polarity: Positive
  • Capillary Voltage: 3.5 – 4.5 kV
  • Source Temperature: 120 – 150 °C
  • Desolvation Gas (N₂) Flow: 600 – 800 L/hr
  • Desolvation Temperature: 350 – 450 °C
  • Mass Analyzer Mode: Full Scan
  • Mass Range: m/z 50 – 500
  • Data Acquisition: High Resolution (>10,000 FWHM)

4. Data Analysis:

  • The expected ion to be observed is the protonated free base, [C₁₁H₁₄ClN + H]⁺, which has a monoisotopic mass of 196.08876 Da. The hydrochloride is a counter-ion and will not be observed in the gas phase.
  • The high-resolution mass spectrometer will measure the mass-to-charge ratio (m/z) of this ion to several decimal places.
  • Using the instrument's software, the measured exact mass can be used to confirm the elemental composition (C₁₁H₁₅ClN⁺). The software will typically provide a mass error in parts-per-million (ppm), which should be less than 5 ppm for confident identification.
Workflow Visualization

The following diagram illustrates the logical flow of the experimental determination process.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A 1. Weighing & Dissolution (1 mg/mL Stock) B 2. Serial Dilution (1-10 µg/mL) A->B C 3. LC Injection & Separation (C18 Column) B->C D 4. Electrospray Ionization (ESI) (Positive Mode) C->D E 5. High-Resolution Mass Analysis (e.g., TOF, Orbitrap) D->E F 6. Ion Detection E->F G 7. Mass Spectrum Generation (Intensity vs. m/z) F->G H 8. Exact Mass Determination (m/z of [M+H]⁺) G->H I 9. Elemental Composition Confirmation (< 5 ppm mass error) H->I

Caption: Experimental workflow for determining the exact mass of the subject compound.

Conclusion

The accurate determination of molecular weight and exact mass is a non-negotiable aspect of chemical and pharmaceutical research. For 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride, the molecular weight is 232.148 g/mol , a value essential for preparative work. Its monoisotopic mass of 231.0581549 Da is the key to its unambiguous identification via high-resolution mass spectrometry. The protocol described herein, utilizing LC-ESI-HRMS, represents a robust and self-validating system for confirming the identity and purity of this and other similar small molecules, underpinning the principles of scientific integrity in drug development.

References

  • Feng, W., & Shui, W. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 38(4-5), 394-417. Available at: [Link][8][10]

  • Kou, M., et al. (2016). Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Chemistry Letters, 45(10), 1194-1196. Available at: [Link][11]

  • Pasilis, S. P. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available at: [Link][9]

  • Broad Institute. (n.d.). What is Mass Spectrometry? Retrieved from [Link][3]

  • MtoZ Biolabs. (n.d.). Mass Spectrometry Molecular Weight. Retrieved from [Link][6]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Introduction to Mass Spectrometry. Retrieved from [Link][1]

  • Michigan State University, Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link][2]

Sources

Exploratory

Solubility and Stability Profiling of 1-[2-(Chloromethyl)phenyl]pyrrolidine Hydrochloride in Organic Solvents

Executive Summary Handling reactive pharmaceutical intermediates requires a paradigm shift from standard solubility profiling. 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride (CMPP-HCl) (CAS: 110405-82-8) presents a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Handling reactive pharmaceutical intermediates requires a paradigm shift from standard solubility profiling. 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride (CMPP-HCl) (CAS: 110405-82-8) presents a unique solvation paradox: its ionic hydrochloride core demands highly polar solvents for dissolution, yet its ortho-chloromethyl group is highly susceptible to nucleophilic attack and oxidation.

This technical whitepaper provides a field-proven framework for determining the solubility of CMPP-HCl, selecting appropriate solvents for synthetic workflows, and avoiding catastrophic degradation during analytical testing.

Physicochemical Rationale & Structural Analysis

To predict and interpret the solubility of CMPP-HCl, we must deconstruct its molecular architecture into two competing domains:

  • The Hydrochloride Salt (Ionic Domain): Confers high crystal lattice energy. To break this lattice, solvents must possess a high dielectric constant and strong hydrogen-bonding capacity (e.g., water, alcohols, DMSO). Non-polar solvents (hexane, toluene) cannot overcome this lattice energy, resulting in insolubility.

  • The ortho-Chloromethyl Phenyl Ring (Electrophilic Domain): This is a highly reactive benzylic chloride. The adjacent aromatic ring stabilizes the transition state during nucleophilic substitution (SN1/SN2)[1].

The Causality of Solvent-Induced Degradation

As a Senior Application Scientist, I frequently observe a critical error in early-stage drug development: treating reactive salts like stable APIs.

  • The Solvolysis Trap (Alcohols/Water): When CMPP-HCl is dissolved in nucleophilic polar protic solvents like methanol or ethanol, the solvent actively attacks the benzylic chloride. While the apparent solubility is exceptionally high, the chemical integrity is rapidly destroyed, yielding methoxymethyl or ethoxymethyl artifacts[1].

  • The Kornblum Oxidation Risk (DMSO): Dimethyl sulfoxide (DMSO) is the default solvent for recalcitrant salts. However, heating benzylic chlorides in DMSO triggers a Kornblum oxidation[2]. The nucleophilic oxygen of DMSO attacks the benzylic carbon, forming an alkoxysulfonium intermediate that collapses to yield a benzaldehyde derivative[3]. DMSO must only be used at room temperature and for strictly limited durations.

Empirical Solubility Profile

The following table synthesizes the solubility behavior of CMPP-HCl across standard solvent classes, factoring in both thermodynamic capacity and kinetic stability.

Solvent ClassRepresentative SolventEst. Solubility (mg/mL)Stability / Degradation RiskRecommended Application
Polar Protic Methanol, Ethanol> 50 (High)Critical Risk: Rapid solvolysis (ether formation).Not recommended for storage or synthesis.
Polar Aprotic DMF, DMAc, MeCN15 - 30 (Moderate)Low Risk: Stable at room temperature.Primary choice for chemical synthesis and stock solutions.
Sulfoxides DMSO> 50 (High)Moderate Risk: Kornblum oxidation if heated >40°C.NMR analysis (freshly prepared); avoid heating.
Chlorinated Dichloromethane< 5 (Low)Low Risk: Inert, but poor solvation of the HCl salt.Biphasic extractions (post-freebasing).
Non-Polar Toluene, Heptane< 0.1 (Insoluble)Stable: No reaction.Excellent anti-solvents for crystallization.

Experimental Methodology: Self-Validating Kinetic Solubility

Standard pharmacopeial guidelines (e.g., USP Shake-Flask Method) recommend 24-to-48-hour equilibration times to determine the absolute thermodynamic solubility of pharmaceutical salts[4]. Applying this standard to CMPP-HCl is a critical failure point. Prolonged exposure to even trace moisture in solvents alters the self-buffering capacity of the solution via degradation, leading to inaccurate measurements[5].

Below is a field-proven, time-restricted kinetic solubility protocol designed as a self-validating system.

Step-by-Step Protocol
  • Solvent Preparation: Dispense 5.0 mL of anhydrous target solvent (e.g., Acetonitrile) into a jacketed glass vial. Maintain strictly at 25.0 ± 0.1 °C using a circulating chiller.

  • Dynamic Solid Addition: Add CMPP-HCl in 10 mg increments. Vortex for 60 seconds after each addition until a persistent visual suspension is achieved (indicating supersaturation).

  • Time-Restricted Equilibration: Agitate the suspension at 400 RPM for exactly 4 hours .

    • Causality: A 4-hour window is sufficient to reach kinetic solubility for highly soluble salts while preempting the accumulation of solvolysis degradants that skew the equilibrium[4].

  • Self-Validation Sampling: Extract a 100 µL aliquot at T=2 hours and T=4 hours .

  • Phase Separation: Centrifuge the aliquots at 10,000 x g for 10 minutes at 25 °C. Do not use filter membranes, as reactive benzylic chlorides can irreversibly bind to or react with cellulose/nylon matrices.

  • HPLC-UV Quantification: Dilute the supernatant immediately into a cold, non-nucleophilic quench solvent (e.g., cold Acetonitrile) and analyze.

    • System Validation: Compare the T=2h and T=4h chromatograms. If the API peak area is statistically identical (±2%) and no new degradant peaks appear, the solubility value is validated as kinetically stable. If degradants are present, the equilibration window must be further reduced.

Workflow: Solvent Selection Decision Tree

To streamline laboratory operations, the following logical workflow dictates solvent selection based on the intended application of CMPP-HCl.

SolventSelection Start CMPP-HCl Application Analytical Analytical (NMR/LC) Start->Analytical Synthesis Chemical Synthesis Start->Synthesis Purification Purification Start->Purification NMR Acetonitrile-d3 / Fresh DMSO-d6 Analytical->NMR Protic Avoid MeOH/EtOH (Solvolysis Risk) Synthesis->Protic High Risk Aprotic Use DMF, DMAc, or MeCN Synthesis->Aprotic Stable Cryst Dissolve in DMF Precipitate with Toluene Purification->Cryst

Decision tree for CMPP-HCl solvent selection based on application.

References

  • [1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (9th Edition). Wiley-VCH. Available at:[Link]

  • [4] Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. ResearchGate. Available at:[Link]

  • [5] Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts (PDF). Academia.edu. Available at:[Link]

  • [2] Kornblum oxidation. Wikipedia. Available at: [Link]

  • [3] Microwaves-promoted Kornblum oxidation of benzyl halides to benzaldehydes using Mg-Al hydrotalcite as catalyst. Research Journal of Pharmaceutical, Biological and Chemical Sciences (RJPBCS). Available at: [Link]

Sources

Foundational

Technical Whitepaper: Toxicity Profile, Safety Data Sheet (SDS), and Synthetic Applications of 1-[2-(Chloromethyl)phenyl]pyrrolidine Hydrochloride

Executive Summary 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride (CAS: 110405-82-8) is a highly reactive bi-functional chemical intermediate predominantly utilized in advanced organic synthesis and pharmaceutical dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride (CAS: 110405-82-8) is a highly reactive bi-functional chemical intermediate predominantly utilized in advanced organic synthesis and pharmaceutical drug development[1]. Featuring both a benzylic chloride and a tertiary amine (stabilized as a hydrochloride salt), this compound serves as a potent electrophilic building block. However, the very features that make it synthetically valuable—its alkylating potential and acidic salt form—also impart significant toxicity and handling risks. This guide synthesizes its chemical reactivity, toxicological mechanisms, safety protocols, and field-proven experimental methodologies into a comprehensive resource for researchers.

Chemical Profile & Reactivity Dynamics

The structural architecture of 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride dictates its behavior in both synthetic and biological environments, as outlined in material specifications from [2].

  • The Benzylic Chloride: The chloromethyl group is situated ortho to a pyrrolidine ring. The benzylic position is inherently activated toward both SN​1 and SN​2 nucleophilic substitution reactions due to resonance stabilization of any transient positive charge by the adjacent aromatic ring.

  • The Hydrochloride Salt: Formulating the tertiary amine as a hydrochloride salt prevents premature intra- or intermolecular self-alkylation (polymerization), significantly enhancing shelf-life and stability. However, upon dissolution in basic or neutral aqueous media, the free base is liberated, and the compound becomes highly reactive.

Table 1: Core Chemical Identifiers & Physical Properties
PropertyValue
Chemical Name 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride
CAS Number 110405-82-8
Molecular Formula C11H14ClN · HCl (C11H15Cl2N)
Molecular Weight 232.15 g/mol
Physical State Solid (typically crystalline powder)
Primary Utility Scientific research, API synthesis intermediate

Comprehensive Toxicity Profile & Mechanisms

The toxicity of this compound is primarily driven by its electrophilic nature. According to regulatory notifications, it exhibits acute toxicity across multiple exposure routes and causes severe tissue damage.

GHS Hazard Classifications

Based on standardized safety data from the [1], the compound triggers several critical hazard categories:

  • Acute Tox. 4 (H302 + H312 + H332): Harmful if swallowed, in contact with skin, or inhaled.

  • Skin Irrit. 2 (H315): Causes skin irritation.

  • Eye Dam. 1 (H318): Causes serious eye damage.

  • STOT SE 3 (H336): May cause drowsiness or dizziness (Specific Target Organ Toxicity - Single Exposure).

Mechanistic Pathway of Toxicity

The biological hazard of 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride stems from two concurrent pathways:

  • Acidic Tissue Damage: Upon contact with physiological moisture (e.g., ocular fluid, mucous membranes), the hydrochloride salt dissociates, releasing localized hydrochloric acid (HCl). This leads to immediate chemical burns and protein denaturation, directly explaining the Eye Dam. 1 classification.

  • Electrophilic Alkylation: The chloromethyl moiety acts as a potent alkylating agent. It undergoes nucleophilic attack by cellular nucleophiles—such as the sulfhydryl groups of glutathione (GSH), the amine groups of proteins, and the nitrogenous bases of DNA. This covalent adduction depletes cellular antioxidants, induces oxidative stress, and triggers apoptotic or necrotic cell death pathways.

ToxicityMechanism A 1-[2-(Chloromethyl)phenyl] pyrrolidine HCl B Dissociation in vivo (Release of HCl) A->B Aqueous environment C Highly Reactive Benzylic Electrophile B->C Spontaneous ionization G Local Tissue Irritation (Acidic Burn) B->G Free HCl release D Cellular Nucleophiles (Proteins, DNA, GSH) C->D Electrophilic attack E Covalent Alkylation (Adduct Formation) D->E Depletion of antioxidants F Cellular Toxicity (Apoptosis / Necrosis) E->F Macromolecular damage

Caption: Dual-pathway mechanism of toxicity: Acidic irritation and electrophilic cellular alkylation.

Safety Data Sheet (SDS) & Handling Protocols

To mitigate the risks outlined above, stringent environmental, health, and safety (EHS) protocols must be enforced. Safety protocols align with the SDS guidelines provided by [3].

Table 2: Risk Mitigation and PPE Requirements
CategoryRequirement / Protocol
Engineering Controls Must be handled inside a certified chemical fume hood. Ensure local exhaust ventilation is operational.
Eye/Face Protection Tightly fitting safety goggles or face shield (EN 166 compliant).
Skin/Hand Protection Nitrile or neoprene gloves (minimum 0.11 mm thickness). Inspect for pinholes prior to use.
Respiratory Protection If aerosolized or handled outside a hood, use a half-face respirator with multi-gas/vapor cartridges (Type ABEK).
Spill Response Neutralize with a weak base (e.g., sodium bicarbonate), absorb with inert material (vermiculite), and dispose of as hazardous halogenated waste.

Experimental Protocols: Synthetic Application

A common application of 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride is the synthesis of complex secondary or tertiary amines via nucleophilic substitution ( SN​2 ). The following protocol outlines the coupling of this intermediate with a primary amine.

Rationale for Experimental Design
  • Solvent Choice (Dry DMF): A polar aprotic solvent is selected to enhance the nucleophilicity of the incoming amine by poorly solvating anions, thereby accelerating the SN​2 reaction at the sterically accessible benzylic position.

  • Base Choice ( K2​CO3​ ): An inorganic base is utilized to neutralize the hydrochloride salt of the starting material and scavenge the HCl byproduct generated during the substitution. Potassium carbonate is preferred over stronger bases (like NaH) to prevent unwanted elimination reactions or degradation of the benzylic chloride.

  • Temperature (60°C): Benzylic chlorides are highly reactive; thus, moderate thermal activation is sufficient to drive the reaction to completion. Excessive heating could induce unwanted polymerization.

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask under a continuous flow of nitrogen ( N2​ ). Add 1.0 equivalent of 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride and 1.2 equivalents of the target primary amine.

  • Solvation & Base Addition: Suspend the reagents in anhydrous N,N-Dimethylformamide (DMF) (approx. 10 mL/mmol). Add 3.0 equivalents of finely powdered, anhydrous potassium carbonate ( K2​CO3​ ). Note: The excess base is crucial to liberate the free base of the starting material and neutralize the reaction environment.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 60°C in an oil bath. Stir vigorously for 12 hours under an N2​ atmosphere. Monitor reaction progress via TLC (Thin-Layer Chromatography) or LC-MS.

  • Quenching & Extraction: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into ice-cold distilled water to quench. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing & Drying: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography using a gradient of Hexane and Ethyl Acetate to isolate the desired coupled product.

SynthesisWorkflow Step1 1. Preparation Weigh 1 eq Substrate & 1.2 eq Amine Step2 2. Base Addition Add 3 eq K2CO3 in dry DMF Step1->Step2 Step3 3. Reaction Stir at 60°C for 12h under N2 atmosphere Step2->Step3 Step4 4. Quenching Pour into ice water Extract with EtOAc Step3->Step4 Step5 5. Purification Flash Chromatography (Hexane:EtOAc) Step4->Step5 Step6 6. Verification NMR / LC-MS Analysis Step5->Step6

Caption: Step-by-step synthetic workflow for nucleophilic substitution using the benzylic chloride.

References

  • Title: 1-[2-(chloromethyl)phenyl]pyrrolidine hydrochloride — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Safety Data Sheet - 1-[2-(chloromethyl)phenyl]pyrrolidine hydrochloride Source: American Elements URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis and Characterization of 1-[2-(Chloromethyl)phenyl]pyrrolidine Hydrochloride

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Compound: 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride (CAS: 110405-82-8)[1] Introduction & Retrosynthetic Rationale 1-[2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Compound: 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride (CAS: 110405-82-8)[1]

Introduction & Retrosynthetic Rationale

1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride is a highly versatile bifunctional building block utilized in pharmaceutical research and medicinal chemistry[1]. The molecule features a reactive benzylic chloride and a tertiary amine (pyrrolidine), making it an ideal electrophile for synthesizing complex benzylamine derivatives or functionalized heterocyclic scaffolds.

Causality in Design: To ensure a self-validating and scalable protocol, the synthesis is designed as a three-step linear sequence starting from commercially available 2-fluorobenzaldehyde.

  • Nucleophilic Aromatic Substitution (SNAr): The strongly electron-withdrawing formyl group activates the ortho-fluorine, allowing for a highly efficient SNAr reaction with pyrrolidine.

  • Chemoselective Reduction: Sodium borohydride (NaBH4) is selected to reduce the aldehyde to the corresponding benzylic alcohol. NaBH4 is favored over stronger reducing agents (like LiAlH4) because it is easily handled, highly chemoselective, and avoids over-reduction or side reactions with the tertiary amine.

  • Chlorination & In Situ Salt Formation: Thionyl chloride (SOCl2) is used for the final transformation. The causality here is two-fold: SOCl2 cleanly converts the primary alcohol to a chloride, and the stoichiometric byproduct (HCl) immediately protonates the pyrrolidine nitrogen. This drives the precipitation of the final product as a stable hydrochloride salt, bypassing the need for hazardous free-base isolation or column chromatography.

Experimental Workflow & Pathway

Synthesis SM 2-Fluorobenzaldehyde + Pyrrolidine Step1 Step 1: SNAr (K2CO3, DMF, 100°C) SM->Step1 Int1 2-(Pyrrolidin-1-yl)benzaldehyde (Intermediate 1) Step1->Int1 Step2 Step 2: Reduction (NaBH4, MeOH, 0°C to RT) Int1->Step2 Int2 (2-(Pyrrolidin-1-yl)phenyl)methanol (Intermediate 2) Step2->Int2 Step3 Step 3: Chlorination (SOCl2, DCM, 0°C to RT) Int2->Step3 Product 1-[2-(Chloromethyl)phenyl]pyrrolidine HCl CAS: 110405-82-8 Step3->Product

Fig 1. Three-step synthetic workflow for 1-[2-(chloromethyl)phenyl]pyrrolidine HCl.

Quantitative Data & Stoichiometry

The following table summarizes the stoichiometric requirements and expected yields for a standard 100 mmol scale synthesis.

StepReagent / IntermediateMW ( g/mol )EquivalentsAmountExpected Yield (%)
1 2-Fluorobenzaldehyde124.111.0012.41 g (100 mmol)-
1 Pyrrolidine71.121.5010.67 g (150 mmol)-
1 Potassium Carbonate (K₂CO₃)138.212.0027.64 g (200 mmol)-
1 2-(Pyrrolidin-1-yl)benzaldehyde 175.23 - ~16.6 g 90 - 95%
2 2-(Pyrrolidin-1-yl)benzaldehyde175.231.0016.60 g (94 mmol)-
2 Sodium Borohydride (NaBH₄)37.831.204.26 g (113 mmol)-
2 (2-(Pyrrolidin-1-yl)phenyl)methanol 177.25 - ~15.8 g 92 - 98%
3 (2-(Pyrrolidin-1-yl)phenyl)methanol177.251.0015.80 g (89 mmol)-
3 Thionyl Chloride (SOCl₂)118.971.5015.88 g (133 mmol)-
3 1-[2-(Chloromethyl)phenyl]pyrrolidine HCl 232.15 - ~18.6 g 85 - 90%

Step-by-Step Methodologies

Step 1: Synthesis of 2-(Pyrrolidin-1-yl)benzaldehyde

Objective: Form the C-N bond via SNAr.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add 2-fluorobenzaldehyde (12.41 g, 100 mmol), anhydrous potassium carbonate (27.64 g, 200 mmol), and anhydrous DMF (150 mL).

  • Addition: Add pyrrolidine (10.67 g, 150 mmol) in one portion.

  • Reaction: Heat the suspension to 100 °C under a nitrogen atmosphere for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (Rf ~0.6) should be completely consumed, replaced by a bright yellow spot (Rf ~0.4) under UV light.

  • Workup: Cool the mixture to room temperature. Pour into 500 mL of ice water to precipitate the product. Extract with Ethyl Acetate (3 x 150 mL). Wash the combined organic layers with brine (3 x 100 mL) to remove DMF, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a yellow oil.

Step 2: Synthesis of (2-(Pyrrolidin-1-yl)phenyl)methanol

Objective: Chemoselective reduction of the formyl group.

  • Setup: Dissolve the crude 2-(pyrrolidin-1-yl)benzaldehyde (~16.6 g, 94 mmol) in absolute methanol (150 mL) in a 500 mL flask.

  • Cooling: Submerge the flask in an ice-water bath (0 °C) and stir vigorously.

  • Addition: Slowly add NaBH₄ (4.26 g, 113 mmol) in small portions over 30 minutes to manage the exothermic release of hydrogen gas.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • IPC: LC-MS or TLC (Hexanes/EtOAc 7:3). The aldehyde peak must be absent, confirming quantitative reduction to the alcohol.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (50 mL). Evaporate the majority of the methanol in vacuo. Extract the aqueous residue with Dichloromethane (DCM) (3 x 100 mL). Dry the combined organics over Na₂SO₄, filter, and concentrate to afford the intermediate as a viscous pale-yellow oil.

Step 3: Synthesis of 1-[2-(Chloromethyl)phenyl]pyrrolidine Hydrochloride

Objective: Conversion of the benzylic alcohol to the benzylic chloride with concurrent hydrochloride salt formation.

  • Setup: Dissolve the intermediate alcohol (~15.8 g, 89 mmol) in anhydrous DCM (200 mL) in a 500 mL flask equipped with an addition funnel and a drying tube (or N₂ line). Cool to 0 °C.

  • Addition: Place SOCl₂ (15.88 g, 133 mmol) in the addition funnel. Add dropwise over 30 minutes.

    • Causality Note: The dropwise addition controls the exotherm and the evolution of SO₂ gas. As HCl gas is generated, it immediately protonates the product, often causing the hydrochloride salt to begin precipitating directly in the DCM.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • IPC: Quench a 0.1 mL aliquot in cold methanol and analyze via LC-MS to ensure the disappearance of the alcohol mass.

  • Isolation: Concentrate the reaction mixture in vacuo to remove DCM and excess SOCl₂. Triturate the resulting crude solid with anhydrous diethyl ether (150 mL) and stir for 30 minutes.

  • Filtration: Filter the suspension through a Buchner funnel. Wash the filter cake with additional cold diethyl ether (2 x 50 mL) and dry under high vacuum to yield 1-[2-(chloromethyl)phenyl]pyrrolidine hydrochloride[1] as a white to off-white crystalline solid.

References

Sources

Application

Application Note: 1-[2-(Chloromethyl)phenyl]pyrrolidine Hydrochloride in Advanced Organic Synthesis

Document Type: Technical Application Guide & Validated Protocols Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Process Scientists As a Senior Application Scientist, I frequently encounter challenge...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Guide & Validated Protocols Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Process Scientists

As a Senior Application Scientist, I frequently encounter challenges when handling bifunctional building blocks that possess both nucleophilic and electrophilic moieties. 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride (CAS: 110405-82-8) is a prime example of such a molecule. It is a highly versatile intermediate used to install the ortho-pyrrolidinylbenzyl pharmacophore, but it requires precise kinetic control during synthesis to prevent catastrophic yield loss via auto-degradation.

This guide dissects the physicochemical behavior of this compound, explains the causality behind its handling requirements, and provides field-validated protocols for its successful functionalization.

Physicochemical Profiling & Safety Dynamics

Before deploying this intermediate in a synthetic workflow, it is critical to understand its baseline properties. The compound is supplied as a hydrochloride salt to mask the nucleophilicity of the pyrrolidine ring. It is highly hygroscopic; exposure to ambient moisture can lead to slow hydrolysis of the benzylic chloride to a benzyl alcohol.

Table 1: Physicochemical & Safety Profile

ParameterValue / Description
Chemical Name 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride
CAS Registry Number 110405-82-8
Molecular Formula C11H15Cl2N (Free base: C11H14ClN)
Molecular Weight 232.15 g/mol
Topological Polar Surface Area 3.2 Ų
Hazard Classifications Acute Tox. 4, Skin Irrit. 2, Eye Dam. 1
Optimal Storage Desiccated, inert atmosphere (Ar/N 2​ ), 2–8°C

Data supported by computational and safety profiles from and [1, 2].

Mechanistic Causality: The Auto-Quaternization Paradigm

A common question from bench scientists is: "Why must this building block be stored and handled strictly as the hydrochloride salt?"

The answer lies in the molecule's inherent bifunctionality. The free base, 1-[2-(chloromethyl)phenyl]pyrrolidine, contains both an electron-rich tertiary aniline nitrogen and a highly electrophilic benzylic chloride. If the compound is neutralized without an external nucleophile present, the nitrogen lone pair rapidly attacks the benzylic carbon via an intramolecular S N​ 2 mechanism.

This 5-exo-tet cyclization forms a spiro[indoline-1,1'-pyrrolidin]-1-ium chloride . This auto-quaternization is spontaneous, exothermic, and irreversible, destroying the starting material. By protonating the nitrogen (forming the HCl salt), the lone pair is sequestered, completely shutting down the intramolecular degradation pathway.

G A 1-[2-(Chloromethyl)phenyl] pyrrolidine HCl (Stable Salt) B Free Base (Reactive Intermediate) A->B Base (e.g., NaOH) Deprotonation B->A HCl Reprotonation C Spiro[indoline-1,1'-pyrrolidin]-1-ium Chloride (Auto-cyclization Product) B->C Intramolecular SN2 (Fast, Spontaneous)

Pathway showing HCl salt stability versus spontaneous auto-cyclization of the reactive free base.

Application in Medicinal Chemistry

The ortho-pyrrolidinylbenzyl moiety is a privileged structural motif in modern drug discovery. The steric bulk of the pyrrolidine ring forces the adjacent benzylic substituent out of the phenyl ring's plane, locking the molecule into a specific orthogonal conformation.

This exact conformational restriction has been heavily leveraged in the design of Wee-1 kinase inhibitors [3]. Wee-1 is a critical regulatory enzyme at the G2-M cell cycle checkpoint. By inhibiting Wee-1, particularly in p53-mutated oncology models, cells are forced into premature mitosis with unrepaired DNA, leading to mitotic catastrophe and apoptosis. The 1-[2-(chloromethyl)phenyl]pyrrolidine intermediate is used to alkylate complex heterocyclic scaffolds (like pyrimidopyrimidinones) to enhance target binding affinity and tune lipophilicity.

Validated Experimental Protocols

To successfully utilize this building block, your synthetic strategy must kinetically favor the desired intermolecular nucleophilic attack over the intramolecular auto-cyclization. We achieve this via Inverse Addition .

Protocol A: Synthesis of Benzylamines via S N​ 2 Displacement

Objective: Alkylate a primary or secondary amine while suppressing spiro-cyclization.

Causality & Design: By dissolving the target amine in excess with a mild base and slowly adding the solid HCl salt, the reactive free base is generated in situ within a massive local concentration of the external nucleophile. This kinetic trapping outcompetes the intramolecular degradation.

Step-by-Step Methodology:

  • Nucleophile Preparation: In a flame-dried round-bottom flask under N 2​ , dissolve the target amine (3.0 equivalents) and N,N-Diisopropylethylamine (DIPEA, 2.0 equivalents) in anhydrous Acetonitrile (MeCN, 0.2 M relative to the limiting reagent). Cool the solution to 0°C in an ice bath.

  • Controlled Addition: Add 1-[2-(chloromethyl)phenyl]pyrrolidine hydrochloride (1.0 equivalent) portion-wise over 15 minutes. Do not pre-neutralize the salt in a separate flask.

  • Thermal Activation: Remove the ice bath and heat the reaction to 60°C for 4–6 hours.

  • Validation & QC (Self-Validating Step): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material will be consumed, replaced by a new, lower-Rf UV-active spot. Confirm product mass via LC-MS (ESI+).

  • Workup: Cool to room temperature. Quench with saturated aqueous NaHCO 3​ . Extract 3x with Ethyl Acetate. Wash the combined organics with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO 2​ , Hexanes/EtOAc gradient).

Workflow Step1 1. Nucleophile Preparation Dissolve amine (3.0 eq) + DIPEA (2.0 eq) in MeCN Step2 2. Controlled Addition Slowly add HCl salt (1.0 eq) at 0°C Step1->Step2 Step3 3. Thermal Activation Heat to 60°C for 4-6 hours under N2 Step2->Step3 Step4 4. Reaction Quench Cool to RT, quench with sat. NaHCO3 Step3->Step4 Step5 5. Extraction & Purification Extract (EtOAc), dry (Na2SO4), Flash Chromatography Step4->Step5

Step-by-step workflow for the intermolecular amination of 1-[2-(chloromethyl)phenyl]pyrrolidine.

Protocol B: Synthesis of Thioethers (S-Alkylation)

Objective: Form a highly stable thioether linkage.

Causality & Design: Thiolates are significantly softer and more nucleophilic than amines. By using K 2​ CO 3​ and a thiol in DMF at 0°C, the S-alkylation occurs almost instantaneously upon neutralization of the HCl salt. The high reaction rate of the thiolate completely bypasses the need for large excesses or inverse addition.

Step-by-Step Methodology:

  • Dissolve the target thiol (1.1 equivalents) and K 2​ CO 3​ (2.5 equivalents) in anhydrous DMF. Stir for 10 minutes at 0°C to pre-form the thiolate.

  • Add 1-[2-(chloromethyl)phenyl]pyrrolidine hydrochloride (1.0 equivalent) in one portion.

  • Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Validation: TLC monitoring will show rapid conversion. LC-MS will confirm the thioether mass.

  • Quench with water to dissolve the inorganic salts and extract extensively with Diethyl Ether (to minimize DMF carryover). Wash organics with water (5x) and brine, dry, and concentrate.

References

  • NextSDS. "1-[2-(chloromethyl)phenyl]pyrrolidine hydrochloride — Chemical Substance Information." Hazard classifications and regulatory data. Available at: [Link]

  • World Intellectual Property Organization (WIPO). "WO2015092431A1 - Pyrimidopyrimidinones useful as wee-1 kinase inhibitors." Almac Discovery Limited. Details the use of ortho-pyrrolidinylbenzyl derivatives in oncology drug development.
Method

Application Note: Protocols for the Aqueous Dissolution and Stabilization of 1-[2-(Chloromethyl)phenyl]pyrrolidine Hydrochloride

Executive Summary Handling benzylic chlorides in aqueous media presents a fundamental challenge in drug development and synthetic biology due to their inherent hydrolytic instability. This application note provides optim...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Handling benzylic chlorides in aqueous media presents a fundamental challenge in drug development and synthetic biology due to their inherent hydrolytic instability. This application note provides optimized, self-validating protocols for the dissolution of 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride . By manipulating solvent temperature, pH, and dielectric properties, these methodologies suppress rapid solvolysis, ensuring the structural integrity of the compound for downstream in vitro and in vivo applications.

Chemical Profile & Mechanistic Causality

To successfully formulate 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride (CAS: 110405-82-8, MW: 232.15 g/mol ) ([1]), one must understand the dual nature of its molecular structure.

As a hydrochloride salt, the compound exhibits excellent thermodynamic solubility in water. However, the benzylic chloride moiety is highly reactive. In standard aqueous solutions, benzyl chlorides undergo nucleophilic substitution (hydrolysis) to form benzyl alcohol and hydrochloric acid ([2]).

Crucially, the degradation of this specific compound is exponentially accelerated by Neighboring Group Participation (NGP) . The proximity of the pyrrolidine ring to the ortho-chloromethyl group creates a kinetic trap. When the solution pH rises above 6.0, the pyrrolidine nitrogen deprotonates. The resulting free lone pair rapidly attacks the adjacent benzylic carbon, displacing the chloride ion to form a highly strained, reactive spiro-benzazetidinium intermediate ([3], [4]). Water immediately intercepts this intermediate, yielding the inactive 1-[2-(hydroxymethyl)phenyl]pyrrolidine degradant.

Therefore, causality dictates that stability can only be achieved by keeping the pyrrolidine nitrogen protonated (low pH) and minimizing system kinetic energy (low temperature).

G A 1-[2-(Chloromethyl)phenyl] pyrrolidine (H+ Salt) Stable B Free Base Form (Active Lone Pair) A->B pH > 6.0 (Deprotonation) C Spiro-Benzazetidinium Intermediate B->C NGP (-Cl⁻) D Hydroxymethyl Degradant B->D Direct SN2 (Slower) C->D + H₂O (Hydrolysis)

Figure 1: pH-dependent degradation of 1-[2-(Chloromethyl)phenyl]pyrrolidine via NGP.

Experimental Protocols

Protocol A: Direct Aqueous Dissolution for Immediate In Vitro Use

Objective: Maximize structural integrity in purely aqueous buffers for immediate biological assays. Causality Check: Utilizing cold, slightly acidic buffers ensures the pyrrolidine nitrogen remains protonated ( NH+ ), masking its nucleophilicity and preventing NGP-driven cyclization.

  • Solvent Preparation: Pre-chill a slightly acidic aqueous buffer (e.g., 50 mM Sodium Acetate, pH 5.0) to 2–4°C using an ice bath.

  • Weighing: Weigh the desired mass of 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride into a pre-chilled microcentrifuge tube.

  • Dissolution: Add the chilled buffer to achieve the target concentration (up to 10 mM). Vortex vigorously for 15–30 seconds until the solution is completely clear.

  • Application: Keep the reconstituted solution on ice. Introduce it to your biological assay within 30 minutes of dissolution to preempt solvolysis.

Protocol B: Stock Solution Preparation via Non-Nucleophilic Co-Solvents

Objective: Create a stable, storable stock solution for serial experiments. Causality Check: Aprotic solvents lack the nucleophilic oxygen required to trigger hydrolysis, effectively pausing degradation until aqueous dilution.

  • Weighing: Weigh the compound into a dry, inert amber glass vial.

  • Solvation: Add anhydrous Acetonitrile (MeCN) or anhydrous Dimethyl Sulfoxide (DMSO) to create a highly concentrated stock (e.g., 50 mM). Note: MeCN is preferred for long-term storage, as prolonged exposure to DMSO can induce Kornblum-type oxidation of benzyl halides.

  • Storage: Seal tightly and store at -20°C.

  • Dilution: Immediately prior to the assay, dilute the required aliquot directly into the final aqueous reaction matrix.

Quantitative Data & Stability Matrix

The following table summarizes the kinetic stability of the compound across various environments, allowing researchers to plan experimental timelines accordingly.

Solvent SystempHTemperature (°C)Estimated Half-Life ( t1/2​ )Recommended Use Window
Pure Water (Unbuffered)~4.525~2–4 Hours< 30 Minutes
Acetate Buffer5.04> 24 Hours< 4 Hours
PBS (Physiological)7.437< 10 MinutesImmediate / In Situ
Anhydrous MeCNN/A-20> 1 MonthN/A (Stock Storage)

Self-Validating System: Analytical Monitoring (LC-MS)

To ensure the protocol has been executed successfully and that the compound has not degraded prior to critical experiments, researchers must implement a Liquid Chromatography-Mass Spectrometry (LC-MS) quality control checkpoint. This transforms the protocol into a self-validating system.

Methodology:

  • Column: C18 Reverse Phase.

  • Mobile Phase: Gradient of Water/MeCN containing 0.1% Formic Acid (maintains low pH during transit).

  • Validation Criteria:

    • Intact Reactant: The active compound will elute as a distinct peak with an isotopic signature at m/z 196.1 [M+H]+ (representing the intact free base, C11​H14​ClN ).

    • Degradation Marker: Monitor for the appearance of a secondary peak at m/z 178.1 [M+H]+ . This mass shift of -18.0 Da corresponds to the loss of the chloride isotope and the addition of a hydroxyl group ( C11​H15​NO ), confirming hydrolysis.

  • Go/No-Go Decision: If the Area Under the Curve (AUC) for the 178.1 m/z degradant peak exceeds 5% of the total ion count, the solution has been compromised and must be discarded.

References

  • Benzyl chloride - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Synthesis of Trifluoromethyl-Functionalized Indolines through [4 + 1] Cyclization of Imidoyl Sulfoxonium Ylide with ortho-Chloromethyl Aniline Source: ACS Omega (American Chemical Society) URL:[Link]

  • In(OTf)3-Catalyzed Synthesis of 2,3-Dihydro-1H-benzo[e]indoles and 2,3-Dihydrobenzofurans via [3 + 2] Annulation (Neighboring Group Participation) Source: Organic Letters (American Chemical Society) URL:[Link]

Sources

Application

Application Note: Nucleophilic Substitution of 1-[2-(Chloromethyl)phenyl]pyrrolidine Hydrochloride

Introduction & Chemical Profiling The compound 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride (CAS: 110405-82-8) is a highly versatile bifunctional building block widely utilized in the synthesis of pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

The compound 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride (CAS: 110405-82-8) is a highly versatile bifunctional building block widely utilized in the synthesis of pharmaceutical intermediates, central nervous system (CNS) drug candidates, and complex multidentate ligands. Structurally, it features a highly reactive primary benzylic chloride positioned ortho to a pyrrolidine ring, supplied as a stable hydrochloride salt.

This application note provides a comprehensive, field-proven guide to executing nucleophilic substitution reactions using this substrate. By understanding the mechanistic causality behind reagent selection, researchers can avoid common pitfalls such as incomplete conversion, nucleophile protonation, and solvent-induced solvolysis [1].

Mechanistic Causality & Reaction Dynamics

The Stoichiometric Imperative of the Hydrochloride Salt

A critical point of failure in utilizing this building block is neglecting its salt form. Because the pyrrolidine nitrogen is protonated (HCl salt), introducing exactly 1.0 equivalent of a basic nucleophile (such as a primary or secondary amine) will result in an immediate acid-base reaction. The nucleophile becomes protonated, rendering it non-nucleophilic and stalling the reaction.

To achieve a self-validating and complete reaction, a minimum of 2.5 to 3.0 equivalents of an auxiliary base (e.g., K2​CO3​ , Cs2​CO3​ , or DIPEA) must be employed. The first equivalent serves to "freebase" the substrate, while the remaining equivalents act as acid scavengers for the HCl generated during the substitution process.

Solvent Effects and the SN​2 vs. SN​1 Paradigm

Benzylic chlorides are uniquely capable of undergoing both SN​1 and SN​2 pathways due to the resonance stabilization of the benzylic carbocation [4]. However, to maximize yield and minimize side reactions (such as hydrolysis to the benzylic alcohol), the SN​2 pathway must be forced. This is achieved by selecting polar aprotic solvents (DMF, MeCN, or Acetone) which leave the nucleophile unsolvated and highly reactive, while avoiding polar protic solvents (Water, Methanol) that stabilize carbocation formation and lead to solvolysis [3].

Mechanism cluster_SN2 Favored SN2 Pathway (Polar Aprotic) cluster_SN1 Minor SN1 Pathway (Polar Protic) Sub 1-[2-(Chloromethyl)phenyl]pyrrolidine HCl Freebase Freebase Intermediate Sub->Freebase Base (e.g., K2CO3) - HCl TS Concerted Transition State Freebase->TS Strong Nucleophile Carbo Benzylic Carbocation Freebase->Carbo Weak Nucleophile Prod1 Target Substituted Product TS->Prod1 Prod2 Target Substituted Product Carbo->Prod2

Fig 1. Mechanistic divergence of nucleophilic substitution based on solvent and nucleophile.

Standardized Experimental Protocols

Protocol A: N-Alkylation via Homogeneous Substitution

This protocol is optimized for reacting the substrate with secondary amines (e.g., morpholine, piperidine) to generate diamine derivatives.

Causality Note: N,N-Diisopropylethylamine (DIPEA) is selected as the base here because it is entirely soluble in Acetonitrile (MeCN), creating a homogeneous reaction mixture that ensures rapid freebasing without the mass-transfer limitations of solid K2​CO3​ .

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride (1.0 g, 4.31 mmol, 1.0 eq).

  • Solvent & Base Addition: Suspend the solid in anhydrous Acetonitrile (15 mL). Add DIPEA (2.25 mL, 12.9 mmol, 3.0 eq) dropwise at room temperature. The suspension will clarify as the substrate is freebased.

  • Nucleophile Introduction: Add the amine nucleophile (e.g., Morpholine, 0.45 mL, 5.17 mmol, 1.2 eq) via syringe.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 60 °C in an oil bath for 4–6 hours.

  • Validation & Monitoring: Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM). The starting material spot (visualized via UV 254 nm) should completely disappear.

  • Work-up: Cool to room temperature and concentrate under reduced pressure. Dissolve the crude residue in Ethyl Acetate (30 mL) and wash sequentially with saturated aqueous NaHCO3​ (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate. Purify via silica gel flash chromatography if trace unreacted amine remains.

Protocol B: Phase-Transfer Cyanation (C-C Bond Formation)

Cyanation of benzylic chlorides is notoriously difficult in pure organic solvents due to the insolubility of alkali cyanide salts. This protocol utilizes Benzyltriphenylphosphonium chloride (BTPPC) as a phase-transfer catalyst (PTC) to shuttle the cyanide anion into the organic phase, enabling a rapid SN​2 displacement [2].

PTC_Workflow Org Organic Phase (DCM) Substrate + BTPPC-CN Interface Phase Interface Ion Exchange Org->Interface [BTPPC]+[Cl]- Interface->Org [BTPPC]+[CN]- Aq Aqueous Phase (H2O) NaCN + Na2CO3 Interface->Aq Cl- migration Aq->Interface CN- migration

Fig 2. Phase-transfer catalysis (PTC) cycle using BTPPC in a biphasic solvent system.

Step-by-Step Methodology:

  • Aqueous Phase Preparation: In a 50 mL flask, dissolve Sodium Cyanide (0.32 g, 6.46 mmol, 1.5 eq) (CAUTION: Highly toxic, perform in a dedicated fume hood) and Sodium Carbonate (0.68 g, 6.46 mmol, 1.5 eq) in deionized water (10 mL). The Na2​CO3​ is required to neutralize the substrate's HCl salt upon contact.

  • Organic Phase Preparation: Dissolve 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride (1.0 g, 4.31 mmol, 1.0 eq) in Dichloromethane (15 mL).

  • Catalyst Addition: Add BTPPC (0.084 g, 0.21 mmol, 5 mol%) to the organic phase.

  • Biphasic Reaction: Combine the two phases. Stir vigorously (≥ 800 rpm) at 40 °C for 4 hours. High-speed stirring is critical to maximize the interfacial surface area for the PTC.

  • Work-up: Cool the mixture. Separate the organic layer carefully. Wash the organic layer with 5% aqueous Sodium Hypochlorite (bleach) solution (20 mL) to quench any residual dissolved cyanide, followed by water (20 mL) and brine (20 mL).

  • Isolation: Dry over MgSO4​ , filter, and concentrate to yield the benzylic nitrile derivative.

Quantitative Data & Optimization Matrix

To assist in rapid experimental design, the following table summarizes the optimized parameters for various classes of nucleophiles reacting with 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride.

Reaction TypeNucleophile (Eq.)Base (Eq.)Solvent SystemTemp (°C)Time (h)Expected Yield (%)
N-Alkylation Morpholine (1.2)DIPEA (3.0)MeCN604 - 685 - 92
O-Alkylation Phenol (1.1) Cs2​CO3​ (2.5)DMF808 - 1275 - 85
Cyanation NaCN (1.5) Na2​CO3​ (1.5)DCM / H2​O (PTC)403 - 580 - 88
Thioetherification Thiophenol (1.1) K2​CO3​ (2.5)THF252 - 390 - 95
Azidation NaN3​ (1.5) NaHCO3​ (2.0)DMSO504 - 682 - 89

Note: Yields are based on isolated, chromatographically pure products. Variations in yield may occur based on the specific steric bulk of the chosen nucleophile.

References

  • Title: Nucleophilic Substitution of Benzyl Halides with in Ammonium Acetate in Presence of Glycerol as Green Solvent Source: Asian Journal of Chemistry URL: [Link]

  • Title: Benzyl chloride synthesis by chlorination or substitution Source: Organic Chemistry Portal URL: [Link]

  • Title: Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution Source: National Institutes of Health (NIH) / PMC URL: [Link]

Method

Application Note: In Vivo Evaluation and Pharmacokinetic Profiling of Reactive Electrophilic Probes

Model Compound: 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride (CAS: 110405-82-8) Audience: Preclinical Researchers, DMPK Scientists, and Toxicologists Introduction & Scientific Rationale The development of Targeted...

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Author: BenchChem Technical Support Team. Date: March 2026

Model Compound: 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride (CAS: 110405-82-8) Audience: Preclinical Researchers, DMPK Scientists, and Toxicologists

Introduction & Scientific Rationale

The development of Targeted Covalent Inhibitors (TCIs) and the study of reactive drug metabolites require robust in vivo methodologies to track highly reactive electrophiles. 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride [1] serves as an excellent model compound for these studies. Structurally, it features a pyrrolidine ring coupled to an ortho-chloromethyl phenyl group. The chloromethyl moiety is a classic benzyl chloride derivative, acting as a potent alkylating warhead that undergoes rapid S_N2 nucleophilic substitution when exposed to biological nucleophiles (such as cysteine thiols and lysine amines) [5].

The Causality of Experimental Design

Administering reactive electrophiles in vivo presents unique pharmacological challenges. Standard pharmacokinetic (PK) models often fail because the free compound is rapidly cleared or hydrolyzed to a benign benzyl alcohol derivative in aqueous systemic circulation [2]. Furthermore, the pharmacodynamic (PD) effects and toxicological profiles of such compounds are decoupled from their plasma half-life; they are instead driven by the formation of long-lived covalent protein adducts [3].

Therefore, the protocols designed below do not rely solely on measuring the free probe. Instead, they utilize adductomics —quantifying the covalent binding of the electrophile to highly abundant surrogate proteins like Human Serum Albumin (HSA) at the Cys34 residue, or its murine equivalent, to accurately calculate systemic exposure and target engagement [4].

Physicochemical Properties & Formulation Strategy

  • Molecular Formula: C₁₁H₁₅Cl₂N (Hydrochloride salt)

  • Molecular Weight: 232.15 g/mol

  • Reactivity Profile: Highly sensitive to nucleophilic attack and aqueous hydrolysis.

Formulation Causality: To prevent the premature hydrolysis of the chloromethyl warhead before it reaches systemic circulation, aqueous buffers with high pH or nucleophilic excipients (e.g., Tween, unpurified PEGs containing peroxides) must be strictly avoided.

  • Recommended Vehicle: 5% DMSO / 95% acidified saline (pH 4.5) or a lipid-based emulsion (e.g., Intralipid). Formulations must be prepared immediately prior to injection (within 15 minutes) to ensure the structural integrity of the electrophile.

In Vivo Study Protocols

Protocol A: Maximum Tolerated Dose (MTD) and Acute Toxicity Profiling

Because benzyl chloride derivatives can cause severe local irritation, glutathione (GSH) depletion, and hepatotoxicity [2], a careful dose-escalation study is required to establish a safe therapeutic window before target engagement studies.

Step-by-Step Methodology:

  • Animal Preparation: Acclimate 8-week-old male C57BL/6 mice for 7 days. Fast for 4 hours prior to dosing to stabilize baseline hepatic GSH levels.

  • Dose Escalation: Administer 1-[2-(Chloromethyl)phenyl]pyrrolidine HCl via intravenous (IV) tail vein injection at 1, 5, 15, and 30 mg/kg. Use a dosing volume of 5 mL/kg.

  • Clinical Observation: Monitor continuously for the first 2 hours post-dose for signs of acute distress, respiratory depression, or excitation (common with systemic alkylating agents).

  • Biochemical Sampling (24h post-dose): Euthanize via CO₂ asphyxiation. Collect blood via cardiac puncture into heparinized tubes. Centrifuge at 2,000 × g for 10 min at 4°C to isolate plasma.

  • Toxicity Biomarker Analysis:

    • Quantify Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) to assess hepatocellular necrosis.

    • Homogenize liver tissue in 5% sulfosalicylic acid and measure total hepatic GSH depletion via Ellman’s reagent (DTNB) assay. Causality: Reactive electrophiles directly conjugate with GSH; a >40% drop in hepatic GSH indicates severe off-target electrophilic stress.

Protocol B: Pharmacokinetics (PK) and Adductomic Target Engagement

To overcome the rapid clearance of the free probe, this protocol measures both the transient free drug and the stable covalent adducts formed on serum albumin [4].

Step-by-Step Methodology:

  • Dosing: Administer a single IV dose of the established MTD (e.g., 10 mg/kg) to a cohort of mice (n=3 per time point).

  • Serial Blood Sampling: Collect 50 µL blood samples at 5, 15, 30, 60, 120, and 240 minutes post-dose.

  • Immediate Quenching (Critical Step): Immediately transfer the blood into tubes containing 10 molar equivalents of a heavy-isotope nucleophile (e.g., d5-glutathione) and snap-freeze in liquid nitrogen. Causality: This instantly quenches any remaining unreacted electrophile, preventing ex vivo artifactual binding to plasma proteins during sample processing.

  • Sample Processing for LC-MS/MS:

    • Free Probe: Extract plasma with 3 volumes of ice-cold acetonitrile. Centrifuge and analyze the supernatant.

    • Adductomics: Precipitate plasma proteins. Digest the protein pellet with Trypsin overnight at 37°C. Isolate the Albumin-Cys34 containing peptide (ALVLIAFAQYLQQCPFEDHVK) using solid-phase extraction (SPE).

  • Quantification: Analyze the modified peptide via targeted LC-MS/MS (Multiple Reaction Monitoring, MRM) to quantify the percentage of albumin covalently modified by the chloromethyl-pyrrolidine probe.

Data Presentation

The following table summarizes the expected divergence between free-probe pharmacokinetics and covalent adduct pharmacodynamics, a hallmark of reactive electrophiles [3].

ParameterFree Probe (Unreacted)Albumin-Cys34 AdductHepatic GSH Levels (% of Control)
C_max 1.2 µg/mL (at 5 min)45% Target OccupancyN/A
T_max 5 minutes60 minutesN/A
Half-life (t₁/₂) < 15 minutes~3 Days (Protein turnover)N/A
Clearance Mechanism Hydrolysis / GSH ConjugationProtein DegradationN/A
Toxicity (at 30 mg/kg) N/AN/A35% (Severe Depletion)

Workflow Visualization

G A IV Administration of 1-[2-(Chloromethyl)phenyl]pyrrolidine HCl B Systemic Circulation A->B Absorption/Distribution C Rapid Clearance / Hydrolysis (Free Probe t1/2 < 15m) B->C Aqueous Hydrolysis D Covalent Adduct Formation (Albumin Cys34 & Tissue Targets) B->D SN2 Nucleophilic Attack E GSH Depletion & Off-Target Toxicity B->E Alkylation of Off-Targets F Blood Sampling & Electrophile Quenching D->F Biomarker Extraction G LC-MS/MS Adductomic Analysis (PK/PD Decoupling) F->G Adduct Quantification

In vivo fate and adductomic workflow for reactive electrophilic probes.

References

  • OECD SIDS. "BENZYL CHLORIDE CAS N°: 100-44-7". Available at: [Link]

  • Sutanto, F., et al. "The Ascension of Targeted Covalent Inhibitors". Journal of Medicinal Chemistry. Available at: [Link]

  • Rappaport, S. M., et al. "Adductomics: Characterizing exposures to reactive electrophiles". NIH Public Access / Toxicology Letters. Available at: [Link]

  • Liebler, D. C., et al. "Protein Targets of Reactive Electrophiles in Human Liver Microsomes". Chemical Research in Toxicology (ACS). Available at:[Link]

Application

1H and 13C NMR spectroscopy data for 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride

An Application Note for the Structural Elucidation of 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride using ¹H and ¹³C NMR Spectroscopy Abstract This technical guide provides a comprehensive methodology for the acqui...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Structural Elucidation of 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride using ¹H and ¹³C NMR Spectroscopy

Abstract

This technical guide provides a comprehensive methodology for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require definitive structural characterization of this and similar small molecules. We detail field-proven protocols for sample preparation, spectrometer setup, and data processing. Furthermore, we present an in-depth analysis of the expected spectral features, explaining the causal relationships between the molecular structure and the resulting NMR data. All protocols and interpretations are grounded in established spectroscopic principles to ensure scientific integrity and reproducibility.

Introduction: The Imperative for Unambiguous Characterization

1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride is a substituted aromatic amine derivative. As with many intermediates in pharmaceutical development and organic synthesis, its precise chemical structure dictates its reactivity, biological activity, and safety profile. Unambiguous structural confirmation is therefore a non-negotiable checkpoint in the quality control and research pipeline.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[1] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule is unparalleled. This application note serves as a practical guide to leveraging both ¹H and ¹³C NMR for the complete and confident characterization of the title compound. We move beyond a simple listing of data, providing the underlying logic for experimental design and spectral interpretation.

Chemical Structure and Atom Numbering

For clarity in spectral assignments, the following IUPAC-based numbering scheme will be used throughout this document:

Chemical structure of 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride with atom numbering for NMR assignments.

Figure 1: Structure of 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride with numbering for NMR assignments.

Experimental Methodologies: A Self-Validating Protocol

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correct instrument parameterization. The following protocols are designed to yield high-resolution, artifact-free spectra.

Required Materials and Equipment
  • Analyte: 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

  • Internal Standard: Tetramethylsilane (TMS) or referencing to the residual solvent signal.

  • Equipment:

    • High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent)[2]

    • Vortex mixer

    • Pipettes and vials

    • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Protocol 1: Sample Preparation

The hydrochloride salt form of the analyte necessitates a polar aprotic solvent for complete dissolution. DMSO-d₆ is an excellent choice as it readily dissolves organic salts and its residual proton signal (δ ≈ 2.50 ppm) and carbon signals (δ ≈ 39.52 ppm) rarely interfere with signals from the analyte.[3]

Step-by-Step Procedure:

  • Weighing: Accurately weigh the required amount of 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[4] This volume is optimal for most standard NMR probes to ensure proper shimming.[5]

  • Homogenization: Securely cap the vial and vortex for 30-60 seconds to ensure the sample is fully dissolved. A clear, homogeneous solution is critical for acquiring high-quality spectra.[6] If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube and label it clearly with a unique identifier.[5]

Protocol 2: NMR Data Acquisition

The following parameters are provided for a 400 MHz spectrometer and should be adjusted as necessary for instruments of different field strengths.

¹H NMR Acquisition:

  • Experiment: Standard ¹H single-pulse experiment (e.g., Bruker zg30).

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Spectral Width: -2 to 12 ppm

  • Pulse Angle: 30° (This allows for a shorter relaxation delay).

  • Relaxation Delay (d1): 1.0 seconds.

  • Acquisition Time (aq): ~4 seconds.

  • Number of Scans (ns): 8 to 16. The high sensitivity of ¹H NMR means fewer scans are typically required.[1]

¹³C{¹H} NMR Acquisition:

  • Experiment: Standard proton-decoupled ¹³C experiment (e.g., Bruker zgpg30).

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Spectral Width: -10 to 180 ppm

  • Pulse Angle: 30°

  • Relaxation Delay (d1): 2.0 seconds.

  • Acquisition Time (aq): ~1.5 seconds.

  • Number of Scans (ns): 1024 to 2048. A higher number of scans is required to compensate for the low natural abundance (1.1%) of the ¹³C isotope.[7]

Visualization: Experimental Workflow

The overall process from sample to interpretable data follows a logical sequence, as illustrated below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis weigh Weigh Analyte dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer spectrometer NMR Spectrometer (¹H & ¹³C Acquisition) transfer->spectrometer Insert Sample fid Raw FID Data spectrometer->fid Generate Data ft Fourier Transform fid->ft phase Phasing & Baseline Correction ft->phase ref Referencing phase->ref analysis Spectral Interpretation & Structural Assignment ref->analysis

Caption: General experimental workflow for NMR analysis.

Predicted Spectral Data and Interpretation

The following tables and analysis predict the ¹H and ¹³C NMR spectra of 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride in DMSO-d₆. The hydrochloride form protonates the pyrrolidine nitrogen, creating an ammonium cation, which significantly influences the chemical shifts of adjacent protons and carbons.

¹H NMR Spectral Analysis

The aromatic region is expected to show complex splitting patterns due to the ortho-disubstitution, which renders all four aromatic protons chemically and magnetically inequivalent.[8] The protonation of the nitrogen deshields the alpha-protons of the pyrrolidine ring (H-2', H-5').

Table 1: Predicted ¹H NMR Assignments

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
Ar-H (H3, H4, H5, H6)7.3 – 7.8Multiplet (m)4HProtons are on an aromatic ring, placing them in the characteristic downfield region. The two electron-withdrawing substituents cause complex splitting.
-CH₂Cl (H7)4.7 – 4.9Singlet (s)2HThe highly electronegative chlorine atom strongly deshields these benzylic protons. No adjacent protons result in a singlet.
N⁺-CH₂ (H2', H5')3.4 – 3.8Multiplet (m)4HAlpha to the protonated nitrogen and the aromatic ring, leading to significant deshielding.
C-CH₂-C (H3', H4')2.0 – 2.4Multiplet (m)4HBeta to the protonated nitrogen, resulting in a more upfield (shielded) position compared to the alpha protons.
N⁺-H> 10 (variable)Broad Singlet (br s)1HAcidic proton on the quaternary ammonium; chemical shift is concentration and water-dependent and often very broad.
¹³C NMR Spectral Analysis

In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom will appear as a singlet. The chemical shifts are highly dependent on the electronic environment.

Table 2: Predicted ¹³C NMR Assignments

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C1, C2135 – 145Quaternary aromatic carbons attached to substituents. Their exact shifts are influenced by the electronic effects of the pyrrolidinium and chloromethyl groups.[9]
C3, C4, C5, C6125 – 132Protonated aromatic carbons, appearing in the typical range for a substituted benzene ring.[9]
N⁺-CH₂ (C2', C5')50 – 55Alpha to the positively charged nitrogen, causing a significant downfield shift.
-CH₂Cl (C7)43 – 48The attached chlorine atom causes a downfield shift into the typical range for alkyl halides.
C-CH₂-C (C3', C4')22 – 26Aliphatic carbons beta to the nitrogen, appearing in a relatively upfield region.[10]
Visualization: Structure-Spectrum Correlation

This diagram illustrates the direct relationship between the molecule's functional groups and their expected NMR signatures.

G cluster_H ¹H NMR Signatures cluster_C ¹³C NMR Signatures compound 1-[2-(Chloromethyl)phenyl] pyrrolidine HCl h_aromatic Aromatic Protons δ 7.3-7.8 ppm (4H, m) compound->h_aromatic Aromatic Ring h_ch2cl -CH₂Cl δ 4.7-4.9 ppm (2H, s) compound->h_ch2cl Chloromethyl Group h_pyrrolidine_alpha N⁺-CH₂ (α) δ 3.4-3.8 ppm (4H, m) compound->h_pyrrolidine_alpha Pyrrolidine Ring c_aromatic Aromatic Carbons δ 125-145 ppm (6 signals) compound->c_aromatic Aromatic Ring c_ch2cl -CH₂Cl δ 43-48 ppm compound->c_ch2cl Chloromethyl Group c_pyrrolidine_alpha N⁺-CH₂ (α) δ 50-55 ppm compound->c_pyrrolidine_alpha Pyrrolidine Ring h_pyrrolidine_beta C-CH₂ (β) δ 2.0-2.4 ppm (4H, m) c_pyrrolidine_beta C-CH₂ (β) δ 22-26 ppm

Caption: Correlation of molecular fragments to their NMR signals.

Conclusion

This application note provides a robust framework for the definitive structural analysis of 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride using ¹H and ¹³C NMR spectroscopy. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. The provided spectral predictions and interpretations, grounded in fundamental NMR principles, serve as a reliable reference for data analysis, enabling confident structural confirmation. This systematic approach ensures data integrity and is broadly applicable to the characterization of related small molecule intermediates in a research and development setting.

References

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.
  • Chemistry Stack Exchange. (2019, March 6). Protons on aromatic rings in NMR.
  • University of Calgary. (n.d.). Ch 13 - Aromatic H. Chemistry LibreTexts.
  • Benchchem. (n.d.). Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives: A Technical Guide for Drug Development.
  • CDN. (n.d.). NMR Sample Requirements and Preparation.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind.
  • Cornell University. (n.d.). NMR Sample Preparation. NMR and Chemistry MS Facilities.
  • PubChem. (n.d.). 1-[2-(chloromethyl)phenyl]pyrrolidine hydrochloride.
  • The Organic Chemistry Tutor. (2019, January 22). Carbon-13 NMR Spectroscopy. YouTube.
  • Le-Nhat-Thuy, J.-N., et al. (2017). ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Molecules, 23(1), 3.
  • ChemicalBook. (n.d.). Pyrrolidine(123-75-1) 13C NMR spectrum.

Sources

Method

Preparation of pyrrolidine derivatives using 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride

An In-Depth Guide to the Synthesis of Pyrrolidine Derivatives Utilizing 1-[2-(Chloromethyl)phenyl]pyrrolidine Hydrochloride Introduction: The Strategic Value of the Pyrrolidine Scaffold The pyrrolidine ring, a five-membe...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of Pyrrolidine Derivatives Utilizing 1-[2-(Chloromethyl)phenyl]pyrrolidine Hydrochloride

Introduction: The Strategic Value of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in the field of medicinal chemistry and drug discovery.[1][2] Its prevalence in numerous FDA-approved drugs and biologically active natural products is a testament to its versatile and favorable physicochemical properties, which are crucial for molecular recognition and pharmacokinetic profiles.[3][4] Pyrrolidine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[5][6]

This guide focuses on a highly efficient synthetic strategy that leverages a specific, pre-functionalized starting material: 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride . This compound is uniquely poised for the construction of more complex, tricyclic scaffolds, particularly the pyrrolo[1,2-a]indole core. This privileged heterocyclic system is found in a variety of natural products and synthetic compounds with significant biological activities, including antitumor and anti-HIV agents.[7][8][9]

Herein, we provide detailed protocols and the underlying scientific rationale for the preparation of pyrrolo[1,2-a]indole derivatives through the intramolecular cyclization of 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride, designed for researchers and professionals in organic synthesis and drug development.

Core Synthetic Strategy: Intramolecular Friedel-Crafts Alkylation

The power of using 1-[2-(Chloromethyl)phenyl]pyrrolidine as a precursor lies in its inherent structural arrangement. The molecule contains both a nucleophilic aromatic ring (activated by the pyrrolidine nitrogen) and an electrophilic center (the benzylic chloride). This setup is ideal for an intramolecular electrophilic aromatic substitution, specifically a Friedel-Crafts alkylation, to forge a new carbon-carbon bond and construct the fused five-membered ring of the pyrrolo[1,2-a]indole system.

The reaction is typically promoted by a Lewis acid or a strong Brønsted acid, which facilitates the formation of a highly reactive benzylic carbocation intermediate. This intermediate is then rapidly attacked by the electron-rich aromatic ring to complete the cyclization.

G cluster_0 Reaction Mechanism Start 1-[2-(Chloromethyl)phenyl] pyrrolidine Intermediate Benzylic Carbocation Intermediate Start->Intermediate Lewis or Brønsted Acid (e.g., AlCl3, H2SO4) Product 9H-Pyrrolo[1,2-a]indole Core Structure Intermediate->Product Intramolecular Electrophilic Attack

Caption: General mechanism for the acid-catalyzed intramolecular cyclization.

Application Protocol 1: Synthesis of the Core 9H-Pyrrolo[1,2-a]indole

This protocol details the foundational procedure for the cyclization of 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride to its corresponding tricyclic derivative. The use of a strong Lewis acid like aluminum chloride is a classic and effective method for this transformation.

Causality Behind Experimental Choices:
  • Reagent: 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride is used. The hydrochloride salt is often more stable and easier to handle than the free base. A preliminary neutralization or using a slight excess of the Lewis acid is necessary to consume the HCl and activate the substrate.

  • Catalyst: Aluminum chloride (AlCl₃) is a potent Lewis acid that effectively coordinates with the chlorine atom, facilitating its departure and the formation of the critical carbocation intermediate.

  • Solvent: Dichloromethane (DCM) is chosen as the solvent due to its inertness under Friedel-Crafts conditions and its ability to dissolve the organic substrate. Its relatively low boiling point simplifies product isolation.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic complexation of the Lewis acid and to prevent potential side reactions. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion at a reasonable rate.

  • Workup: The reaction is quenched with ice-water to decompose the aluminum chloride catalyst. A subsequent basification with aqueous NaOH neutralizes the mixture and ensures the product is in its free base form, which is soluble in the organic layer.

Experimental Workflow Diagram

G Setup 1. Reaction Setup - Add substrate and DCM to flask - Cool to 0 °C Addition 2. Catalyst Addition - Add AlCl3 portion-wise - Maintain temperature at 0 °C Setup->Addition Reaction 3. Reaction Progression - Stir at 0 °C for 30 min - Warm to RT and stir for 2-4 h - Monitor by TLC Addition->Reaction Quench 4. Quenching - Cool back to 0 °C - Slowly add ice-water Reaction->Quench Workup 5. Workup & Extraction - Basify with NaOH (aq) - Separate layers - Extract aqueous with DCM Quench->Workup Purify 6. Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Purify by column chromatography Workup->Purify

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Handling Guide for 1-[2-(Chloromethyl)phenyl]pyrrolidine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride . This compound is a highly reactive bifunctional building block used in drug development. Its utility stems from its reactivity, which is simultaneously the root cause of its storage instability.

This guide moves beyond basic material safety data sheets to explain the causality behind degradation, providing you with self-validating protocols to ensure absolute scientific integrity in your workflows.

The Mechanistic Root of Instability: A Dual-Threat Molecule

To prevent degradation, we must first understand the molecule's internal conflict. 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride contains two highly reactive moieties that are fundamentally incompatible in their free states:

  • The Electrophile (Chloromethyl group, -CH₂Cl): Benzyl chloride derivatives are highly susceptible to nucleophilic attack. Even atmospheric moisture is sufficient to drive rapid hydrolysis, converting the reactive chloromethyl group into a dead-end hydroxymethyl group (-CH₂OH) while liberating hydrochloric acid 1.

  • The Nucleophile (Pyrrolidine ring): The nitrogen atom in the pyrrolidine ring is a strong nucleophile.

The Role of the Hydrochloride Salt: If this compound existed as a "free base," the nucleophilic pyrrolidine nitrogen would immediately perform an intramolecular S_N2 attack on the adjacent electrophilic chloromethyl group. This auto-alkylation results in an irreversible cyclization, forming a useless quaternary ammonium salt. The compound is supplied as a hydrochloride (HCl) salt specifically to protonate the nitrogen. Protonation neutralizes the nitrogen's nucleophilicity, acting as a chemical "safety pin" that prevents self-destruction 2.

Therefore, any storage failure that introduces water (causing hydrolysis) or neutralizes the acid (causing cyclization) will destroy your reagent.

Diagnostic FAQ & Troubleshooting

Q1: My reagent has turned from a free-flowing powder into a sticky, insoluble mass. What happened? Causality: Your compound has undergone auto-alkylation (cyclization). This occurs if the HCl salt is compromised. Exposure to trace bases, basic solvents, or prolonged thermal stress can cause localized deprotonation (free-basing). Once the pyrrolidine nitrogen is liberated, it rapidly attacks the chloromethyl group, polymerizing or cyclizing the material into an insoluble quaternary salt mass. Action: Discard the batch. In the future, ensure the storage environment is strictly neutral-to-acidic and completely free of volatile amines.

Q2: My reaction yields are plummeting, and LC-MS shows a mass corresponding to[M-Cl+OH]. Causality: Moisture-driven hydrolysis. The chloromethyl group is exceptionally sensitive to water. If the storage vial was opened while cold, atmospheric condensation introduced microscopic water droplets to the powder. Benzyl chlorides hydrolyze rapidly in the presence of water to form benzyl alcohols and HCl 3. Action: Always dry your solvents and use the "Warm-Up" protocol (detailed in Section 4) before opening the reagent bottle.

Q3: Is it safe to store this compound in a standard laboratory refrigerator (2-8°C)? Causality: While 2-8°C slows thermal degradation, standard refrigerators are highly humid environments. If the seal on your vial is imperfect, moisture ingress will cause rapid hydrolysis. Action: Store at -20°C in a secondary desiccator (e.g., a sealed jar containing Drierite).

Quantitative Stability Data

To contextualize the urgency of proper storage, the following table summarizes the degradation kinetics of chloromethyl derivatives under various conditions, extrapolated from standardized OECD hydrolysis data for benzyl chlorides 4.

Storage ConditionTemperatureEstimated Half-Life / StabilityPrimary Degradant Pathway
Aqueous Solution (pH 7) 25°C~9.5 hoursHydrolysis (Benzyl alcohol derivative)
Aqueous Solution (pH 4) 25°C~10.1 hoursHydrolysis (Benzyl alcohol derivative)
Solid (Ambient Air, 60% RH) 20°C< 48 hoursHydrolysis (Clumping solid + HCl gas)
Free Base (Neat liquid/oil) 20°CMinutes to HoursIntramolecular Cyclization
Solid (Desiccated, Argon) -20°C> 12 monthsNone (Stable)

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . If a step fails, the physical state of the chemical will immediately alert you before you waste downstream reagents.

Protocol A: Moisture-Free Aliquoting (The "Warm-Up" Method)

Objective: Prevent condensation-induced hydrolysis during weighing.

  • Equilibration (Critical Step): Remove the sealed secondary desiccator jar (containing the reagent vial) from the -20°C freezer. Do not open it. Allow it to sit at room temperature for exactly 60 minutes.

    • Causality: Opening a cold vial causes ambient humidity to instantly condense on the powder, initiating hydrolysis.

  • Inert Atmosphere Transfer: Transfer the equilibrated vial into a glovebox or a heavily flushed argon Schlenk line environment.

  • Visual Validation Check: Inspect the powder. It should be free-flowing.

    • Self-Validation: If the powder sticks to the glass walls or forms hard clumps, moisture has already compromised the batch. Do not proceed.

  • Weighing: Weigh the required mass rapidly using anti-static weigh boats.

  • Resealing: Flush the primary vial with dry Argon for 30 seconds. Seal with Parafilm, place back into the secondary desiccator jar with fresh desiccant, and return to -20°C immediately.

Protocol B: In-Situ Free-Basing for Alkylation Reactions

Objective: Liberate the reactive free base only when the target nucleophile is already present.

  • Setup: In an oven-dried flask under Argon, dissolve your target nucleophile (the molecule you wish to alkylate) in an anhydrous solvent (e.g., dry DMF or THF).

  • Reagent Addition: Add the intact 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride salt to the stirring mixture.

    • Causality: The reagent remains stable and unreactive in the solvent as long as it is in the HCl salt form.

  • Controlled Initiation: Dropwise, add a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA, or K₂CO₃) to the mixture.

    • Causality: The base neutralizes the HCl, liberating the free chloromethyl compound. Because your target nucleophile is already present in excess, intermolecular alkylation outcompetes the destructive intramolecular cyclization 2.

  • Reaction Validation: Monitor via LC-MS. You should observe the mass of your coupled product, not the cyclized byproduct mass.

Process Workflows & Logical Relationships

The following diagrams map the logical flow of degradation and the required handling workflow to prevent it.

Degradation Salt 1-[2-(Chloromethyl)phenyl] pyrrolidine HCl (Stable Form) Moisture Moisture (H2O) Exposure Salt->Moisture Inadequate Sealing Base Acid Loss / Base Exposure Salt->Base Improper Storage Hydrolysis Hydrolysis Product (-CH2OH + HCl) Moisture->Hydrolysis Nucleophilic Attack by H2O FreeBase Free Base Form (Reactive Nitrogen) Base->FreeBase Deprotonation Cyclization Intramolecular Cyclization (Quaternary Salt) FreeBase->Cyclization Rapid Auto-alkylation

Figure 1: Divergent degradation pathways of 1-[2-(Chloromethyl)phenyl]pyrrolidine HCl.

Workflow Storage Storage (-20°C, Desiccated) Equilibration Equilibrate to RT (Closed Container) Storage->Equilibration Step 1 Glovebox Weighing (Inert Atmosphere) Equilibration->Glovebox Step 2 Reaction Reaction Setup (Anhydrous Solvents) Glovebox->Reaction Step 3a Purge Purge & Reseal (Argon/N2 Backfill) Glovebox->Purge Step 3b Purge->Storage Step 4

Figure 2: Closed-loop handling workflow to maintain anhydrous and acidic integrity.

References

  • Benchchem. Stability and storage conditions for 2-benzyloxybenzyl chloride.
  • Wikipedia. Benzyl chloride.
  • OECD SIDS. BENZYL CHLORIDE CAS N°: 100-44-7.
  • Benchchem. Technical Support Center: Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 1-[2-(Chloromethyl)phenyl]pyrrolidine Hydrochloride

Welcome to the Advanced Technical Support Center for API intermediates. The synthesis of 1-[2-(chloromethyl)phenyl]pyrrolidine hydrochloride from 2-(pyrrolidin-1-yl)benzyl alcohol presents unique chemoselective challenge...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for API intermediates. The synthesis of 1-[2-(chloromethyl)phenyl]pyrrolidine hydrochloride from 2-(pyrrolidin-1-yl)benzyl alcohol presents unique chemoselective challenges. Because the target molecule contains both a highly electrophilic chloromethyl group and a strongly nucleophilic, electron-rich aromatic ring (activated by the pyrrolidine moiety), researchers frequently encounter catastrophic yield losses due to self-polymerization.

This guide provides deep mechanistic troubleshooting, quantitative condition comparisons, and a self-validating protocol designed to maximize yield and purity.

Mechanistic Pathway & Reaction Dynamics

To troubleshoot yield issues, we must first understand the underlying reaction kinetics. The conversion of benzyl alcohols to benzyl chlorides using thionyl chloride (SOCl₂) proceeds via a chlorosulfite intermediate [1][1]. However, the free base form of the resulting product is highly unstable.

SynthesisPathway A 2-(pyrrolidin-1-yl)benzyl alcohol (Starting Material) B Addition of SOCl2 in DCM (0°C to RT) A->B C Chlorosulfite Intermediate + HCl (generated in situ) B->C D 1-[2-(chloromethyl)phenyl]pyrrolidine (Free Base - Highly Reactive) C->D - SO2 E Friedel-Crafts Polymerization (Yield Loss) D->E If Neutralized (Nucleophilic Ring) F Protonation by in situ HCl (Deactivates Aromatic Ring) D->F Maintained Acidic Conditions G 1-[2-(chloromethyl)phenyl]pyrrolidine HCl (Stable Target Product) F->G

Mechanistic pathway and competing side reactions in the synthesis of the target hydrochloride salt.

Troubleshooting Guides & FAQs

Q1: Why does my yield drop to near zero, resulting in a dark, insoluble tar during the aqueous workup phase? A1: Intermolecular Friedel-Crafts Self-Alkylation. The pyrrolidine group is a strongly electron-donating amine. In its neutral (free base) form, it pushes electron density into the benzene ring, making the ortho and para positions highly nucleophilic. Concurrently, the newly formed chloromethyl group is an excellent electrophilic alkylating agent. If you perform an aqueous basic workup (e.g., washing with NaHCO₃), you neutralize the in situ generated HCl. This exposes the free base, triggering rapid, runaway intermolecular Friedel-Crafts alkylation, resulting in a dark polymeric tar [2][2]. Causality-Driven Solution:Never neutralize the reaction. The product must be isolated directly as the hydrochloride salt. Protonation of the pyrrolidine nitrogen converts it into a strongly electron-withdrawing group ( −NH+R2​ ), which deactivates the aromatic ring and entirely prevents self-alkylation.

Q2: I am observing incomplete conversion of the starting 2-(pyrrolidin-1-yl)benzyl alcohol. How can I drive the chlorination to completion? A2: Thermal stalling of the chlorosulfite intermediate. The reaction of SOCl₂ with alcohols initially forms an alkyl chlorosulfite intermediate. The subsequent breakdown of this intermediate into the alkyl chloride and SO₂ gas (via an SN​i or SN​2 mechanism) requires energy [1][1]. If the reaction is kept strictly at 0 °C, the intermediate may stall. Causality-Driven Solution: Allow the reaction to warm to room temperature (20–25 °C) after the initial exothermic addition. If conversion remains sluggish, the addition of a catalytic amount of Dimethylformamide (DMF) will generate a highly reactive Vilsmeier-Haack type intermediate, significantly accelerating the chlorination [3][3].

Q3: The isolated hydrochloride salt forms a sticky, hygroscopic oil instead of a crystalline solid. How do I induce crystallization? A3: Trapped volatile byproducts disrupting lattice formation. Excess thionyl chloride, along with dissolved SO₂ and HCl gases, can solvate the product and prevent the formation of a stable crystal lattice. Causality-Driven Solution: Thoroughly remove all volatiles under reduced pressure (keeping the water bath below 30 °C to prevent thermal degradation). Redissolve the crude residue in a minimum volume of dry dichloromethane (DCM), and force crystallization by rapidly adding an anhydrous anti-solvent, such as diethyl ether or methyl tert-butyl ether (MTBE).

Quantitative Data: Reagent System Comparison

Selecting the correct chlorinating system is critical for electron-rich benzyl alcohols. The table below summarizes the expected outcomes based on different reagent choices.

Reagent SystemActive IntermediateConversion RateRisk of PolymerizationTypical YieldNotes
SOCl₂ (Neat) ChlorosulfiteModerateHigh (Due to thermal stress)< 40%Avoid. Exothermic degradation common.
SOCl₂ in DCM (0°C to RT) ChlorosulfiteHighLow (If kept strictly acidic)75–85%Recommended. Mild conditions, easy HCl salt isolation.
SOCl₂ + DMF (Cat.) in DCM Vilsmeier-HaackVery HighModerate80–90%Excellent conversion, but DMF removal can complicate crystallization.
Appel Reaction (PPh₃ / CCl₄) PhosphoniumHighVery High (Neutral conditions)< 20%Free base formation leads to rapid self-alkylation.
HCl (gas) in Ether Oxonium ionLowLow< 30%Poor conversion due to water byproduct stalling the equilibrium.

Optimized Step-by-Step Experimental Protocol

Self-Validating Protocol: Anhydrous Chlorination & In Situ Salt Formation Objective: Convert 2-(pyrrolidin-1-yl)benzyl alcohol to 1-[2-(chloromethyl)phenyl]pyrrolidine hydrochloride while strictly maintaining an acidic environment to prevent intermolecular self-alkylation.

Phase 1: Reaction Setup & Reagent Addition

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Dissolution: Dissolve 10.0 mmol of 2-(pyrrolidin-1-yl)benzyl alcohol in 50 mL of anhydrous dichloromethane (DCM).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C.

  • Chlorination: Charge the dropping funnel with 15.0 mmol (1.5 equivalents) of freshly distilled thionyl chloride (SOCl₂) dissolved in 10 mL of anhydrous DCM. Add this solution dropwise over 30 minutes.

    • Causality Note: Slow addition controls the exothermic formation of the chlorosulfite intermediate and ensures the in situ generated HCl immediately protonates the pyrrolidine nitrogen, protecting the ring.

Phase 2: Maturation & Validation 5. Warming: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 3 hours. 6. Validation Check: To confirm conversion without neutralizing the bulk reaction, withdraw a 50 µL micro-aliquot and quench it in 1 mL of anhydrous methanol. Analyze this sample via TLC or LC-MS. The presence of the methyl ether derivative (formed by methanolysis of the highly reactive benzyl chloride) acts as a reliable proxy for complete conversion. 7. Concentration: Transfer the mixture to a rotary evaporator. Remove the DCM, unreacted SOCl₂, and dissolved SO₂/HCl gases under reduced pressure.

  • Critical Constraint: Keep the water bath < 30 °C. Do not apply high heat, as the concentrated salt is sensitive to thermal degradation.

Phase 3: Anti-Solvent Crystallization 8. Redissolution: Dissolve the resulting crude, sticky residue in the absolute minimum volume of anhydrous DCM (approx. 5–10 mL). 9. Precipitation: Under vigorous stirring, slowly add 50 mL of cold, anhydrous diethyl ether (anti-solvent). A white to off-white precipitate of the hydrochloride salt will form immediately. 10. Isolation: Filter the precipitate rapidly through a Büchner funnel under a blanket of nitrogen (the salt is hygroscopic). Wash the filter cake with an additional 20 mL of cold anhydrous diethyl ether. 11. Drying: Dry the product in a vacuum desiccator over P₂O₅ or silica gel overnight to afford the pure 1-[2-(chloromethyl)phenyl]pyrrolidine hydrochloride.

References

  • 1, Benchchem. 2.2, Journal of Medicinal Chemistry - ACS Publications.

  • 3, ResearchGate.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride in DMSO

Welcome to the technical support guide for 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility chall...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide a logical, scientifically-grounded framework for diagnosing and resolving these issues to ensure the integrity and reproducibility of your experiments.

Part 1: Foundational Understanding: The Compound and the Solvent

A systematic approach to troubleshooting begins with understanding the physicochemical properties of the key components.

Q1: What are the critical properties of 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride that influence its solubility?

Understanding the structure of this compound is the first step. It possesses three key features that create a complex solubility profile:

  • Aromatic and Pyrrolidine Rings: The core of the molecule, consisting of a phenyl and a pyrrolidine ring, is predominantly non-polar and lipophilic. This organic scaffold favors solubility in organic solvents.

  • Hydrochloride Salt: The molecule is supplied as a hydrochloride salt (HCl). Salt formation is a common strategy to enhance the aqueous solubility of basic compounds like this one.[1] However, the strong ionic character of the salt can sometimes hinder solubility in aprotic organic solvents like DMSO, where the dissociation and solvation of the ions may be less favorable compared to in water.

  • Reactive Chloromethyl Group: The (-CH₂Cl) group is an electrophilic site highly susceptible to nucleophilic substitution (Sₙ2) reactions.[2] This creates a potential for compound degradation, especially under suboptimal conditions (e.g., elevated temperature, presence of nucleophilic contaminants), which could be misinterpreted as poor solubility.

PropertyValueSource
CAS Number 110405-82-8[3][4]
Molecular Formula C₁₁H₁₅Cl₂N[3]
Molecular Weight 232.15 g/mol [3]
Form Hydrochloride Salt[3][5]
Q2: Why is DMSO used, and how do its properties affect the dissolution of this specific compound?

DMSO is a powerful and widely used aprotic solvent due to its ability to dissolve an extensive range of both polar and non-polar compounds.[6][7][8] Its high dielectric constant makes it effective at solvating many materials.

However, several properties of DMSO are critical in this context:

  • Hygroscopicity: DMSO readily absorbs moisture from the atmosphere.[9] The presence of water can alter its solvent properties and introduce a nucleophile (H₂O) that could potentially react with the chloromethyl group.

  • Thermal Stability: While DMSO is stable at room temperature, it can begin to decompose near its boiling point (189°C) or in the presence of strong acids or bases, which can be accelerated by impurities.[10][11][12]

  • Aprotic Nature: As an aprotic solvent, DMSO does not readily donate protons. This can influence the ionization state of the hydrochloride salt, affecting how it dissolves.

Part 2: Systematic Troubleshooting Workflow

If you are observing particulate matter or cloudiness after attempting to dissolve the compound, follow this systematic workflow. Do not proceed to the next step until the previous one has been fully explored.

Q3: I'm seeing poor solubility at room temperature. What is the recommended initial procedure?

Low solubility often results from insufficient mechanical energy to overcome the crystal lattice energy of the solid. The following protocol outlines a systematic approach to enhance dissolution using physical methods before exploring chemical alterations.

G cluster_0 A Step 1: Quality Check - Use high-purity, anhydrous DMSO. - Visually inspect compound for impurities. B Step 2: Standard Dissolution - Add DMSO to pre-weighed compound. - Vortex vigorously for 2-5 minutes. A->B If quality is confirmed C Step 3: Sonication - Place sealed vial in a bath sonicator. - Sonicate for 10-30 minutes. B->C If not fully dissolved D Step 4: Gentle Warming - Warm vial in a 30-40°C water bath. - Intermittently vortex. C->D If not fully dissolved E Step 5: Re-evaluation - Visually inspect for clarity. - If still insoluble, proceed to Advanced Troubleshooting. D->E After 15-20 min

Caption: Initial troubleshooting workflow for solubility issues.

Detailed Step-by-Step Protocol: Standard Dissolution

Objective: To achieve complete dissolution using standard, non-degradative physical methods.

Materials:

  • 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride

  • Anhydrous, high-purity DMSO (Biotechnology grade or equivalent)

  • Sterile glass vial with a PTFE-lined cap

  • Vortex mixer

  • Water bath sonicator

  • Calibrated water bath

Procedure:

  • Preparation:

    • Accurately weigh the desired amount of 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride into the sterile vial.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Initial Attempt (Vortexing):

    • Securely cap the vial.

    • Vortex the mixture vigorously for 2-5 minutes.[6]

    • Visually inspect the solution against a dark background for any undissolved particles.

  • Sonication (If Necessary):

    • If particles remain, place the sealed vial in a room-temperature water bath sonicator.

    • Sonicate for 10-30 minutes. The ultrasonic waves generate cavitation, which breaks apart particle aggregates and increases the surface area for solvation.[13][14][15]

    • Periodically remove the vial and vortex briefly before inspecting again.

  • Gentle Warming (If Necessary):

    • If solubility is still limited, move the vial to a water bath set to a temperature between 30°C and 40°C. Caution: Avoid excessive heat, as it may degrade the compound.[6]

    • Allow the vial to warm for 15-20 minutes, with intermittent vortexing every 5 minutes.

    • After warming, allow the solution to cool to room temperature and observe if the compound remains in solution or precipitates upon cooling.

Part 3: Advanced Troubleshooting and Chemical Considerations

If the standard protocol fails, the issue may be more fundamental to the compound's chemistry in DMSO.

Q4: I've tried the standard protocol, but the compound won't dissolve. What's next?

At this stage, we must consider that the hydrochloride salt form itself may be the limiting factor. The high lattice energy of the salt crystal may be difficult for DMSO to overcome.

Option 1: Co-Solvent Systems Adding a small amount of a different, miscible solvent can sometimes disrupt the solute-solute interactions sufficiently to allow dissolution. This should be approached with caution, as it can complicate downstream experiments.

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP): These are strong, polar aprotic solvents that can be mixed with DMSO. A 9:1 or 4:1 mixture of DMSO:DMF or DMSO:NMP may alter the solvent environment enough to improve solubility.[16]

  • Important Caveat: The co-solvent must be compatible with your experimental system (e.g., cell lines, enzymes). Always run a vehicle control with the exact co-solvent mixture.

Option 2: Conversion to Free Base (For Chemical Professionals) This is an advanced chemical modification step. The hypothesis is that the neutral "free base" form of the molecule will be significantly more soluble in an organic solvent like DMSO than the highly polar hydrochloride salt.

  • Principle: A mild, non-nucleophilic base is used to neutralize the hydrochloride, removing the ionic charge.

  • Conceptual Workflow:

    • Dissolve the hydrochloride salt in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Add a slight excess of a tertiary amine base (e.g., triethylamine) or wash with a mild aqueous basic solution (e.g., sodium bicarbonate).

    • Separate the organic layer, dry it (e.g., with Na₂SO₄), and carefully evaporate the solvent under reduced pressure.

    • The resulting residue is the free base, which can then be dissolved in DMSO.

  • Validation: This procedure should be validated by an analytical method like NMR or LC-MS to confirm the identity and purity of the resulting free base.

Q5: Could my compound be degrading in DMSO, and how would I know?

Yes, degradation is a possibility due to the reactive chloromethyl group. This can be mistaken for poor solubility if the degradation product is insoluble.

  • Mechanism of Degradation: The primary risk is a nucleophilic substitution reaction where a nucleophile attacks the carbon of the CH₂Cl group, displacing the chloride. Water is a potential nucleophile, making the use of anhydrous DMSO critical.[17]

Caption: Potential Sₙ2 degradation pathway with a nucleophile (Nu:).

  • Signs of Degradation:

    • A change in the color of the solution over time.

    • The appearance of a new precipitate after the initial solution was clear.

    • Inconsistent results in bioassays from the same stock solution over time.

  • Mitigation and Diagnosis:

    • Use Anhydrous DMSO: This is the most critical preventative step.

    • Avoid Excessive Heat: Perform dissolutions at the lowest effective temperature.

    • Store Properly: Keep stock solutions at -20°C or -80°C in single-use aliquots to minimize exposure to atmospheric moisture and freeze-thaw cycles.[6]

    • Analytical Verification: If degradation is suspected, analyze the solution using LC-MS to check for the presence of the parent compound's mass and any new, unexpected masses.

Part 4: Frequently Asked Questions (FAQs)

Q6: My compound dissolved in DMSO, but it precipitated when added to my aqueous assay buffer. What should I do? This is a very common issue known as "aqueous precipitation."[6][18] A compound may be highly soluble in 100% DMSO but crash out when the solvent environment becomes predominantly aqueous.

  • Solution: Optimize your dilution protocol. Instead of a single large dilution, perform a serial dilution. Critically, ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, and always include a vehicle control with the same final DMSO concentration.[6]

Q7: Is it better to prepare a high-concentration stock or a lower-concentration one? It is generally advisable to prepare the highest concentration stock solution that is practically achievable and stable (e.g., 10-50 mM). This minimizes the volume of DMSO transferred into your final assay, reducing potential solvent-induced artifacts.[6]

Q8: How long can I store the DMSO stock solution? The stability of compounds in DMSO varies greatly.[17] For a reactive compound like this, it is best practice to prepare fresh stock solutions. If storage is necessary, aliquot the solution into single-use vials, purge with an inert gas like argon or nitrogen, and store at -80°C. A study on compound stability in DMSO showed that after one year at room temperature, only 52% of compounds were likely to be observed, highlighting the importance of proper storage.[17]

Summary of Troubleshooting Strategies
StrategyPrincipleAdvantagesDisadvantages / Risks
Vortexing Mechanical AgitationSimple, fast, low risk of degradation.May be insufficient for high lattice energy solids.
Sonication Acoustic CavitationHighly effective at breaking aggregates.[13][15]Can generate localized heat; requires specific equipment.
Gentle Warming Increased Kinetic EnergyIncreases dissolution rate.High risk of thermal degradation for sensitive compounds.[6]
Co-Solvents Altered Solvent PolarityCan be effective for stubborn compounds.May interfere with downstream assays; requires new controls.[16]
Free Base Conversion Removal of Ionic CharacterCan dramatically improve organic solvent solubility.Requires chemical synthesis skills and equipment; risk of incomplete reaction or side products.
References
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. (n.d.). Benchchem.
  • Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. (n.d.). Benchchem.
  • Sonication vs Co-Solvent Methods: Solubility Enhancement. (2026, March 11). Patsnap Eureka.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed.
  • How to Improve Drug Solubility with Sonication. (2026, March 11). Patsnap Eureka.
  • 1-[2-(chloromethyl)phenyl]pyrrolidine 110405-82-8 wiki. (n.d.). Guidechem.
  • The influence of ultrasonic treatment on the solubility of aqueous electrolyte mixtures. (2025). E3S Web of Conferences.
  • TECHNICAL BULLETIN REACTION SOLVENT DIMETHYL SULFOXIDE (DMSO). (n.d.). Gaylord Chemical.
  • 1-[2-(chloromethyl)phenyl]pyrrolidine hydrochloride (C11H14ClN). (n.d.). PubChemLite.
  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical.
  • How to deal with the poor solubility of tested compounds in MTT assay? (2013, January 3). ResearchGate.
  • Unlocking the Benefits of Sonication for Creating Soluble Liquids. (2023, April 21). Envirostar.
  • Hydrochloride Salt of the GABAkine KRM-II-81. (2022, July 27). ACS Omega.
  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • 110405-82-8|1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride|BLD Pharm. (n.d.). BLD Pharm.
  • Dimethyl sulfoxide. (n.d.). Wikipedia.
  • SAFETY DATA SHEET - N-(2-Chloroethyl)pyrrolidine hydrochloride. (2025, September 16). ThermoFisher.
  • A Technical Guide to the Reactivity of the Chloromethyl Group in Pteridine Rings. (n.d.). Benchchem.
  • The effect of room-temperature storage on the stability of compounds in DMSO. (2024, July 22). Yufeng.
  • DMSO Physical Properties. (n.d.). gChem.
  • DMSO Can Be More than a Solvent: Thermal Analysis of Its Chemical Interactions with Certain Chemicals at Different Process Stages. (n.d.). ResearchGate.
  • Dimethyl Sulfoxide (DMSO) Physical Properties. (n.d.). Regulations.gov.
  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). ResearchGate.

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 1-[2-(Chloromethyl)phenyl]pyrrolidine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing and isolation of highly reactive pharmaceutical intermediates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing and isolation of highly reactive pharmaceutical intermediates.

The compound 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride (CAS: 110405-82-8)[1] presents a unique set of chemical liabilities. With a molecular weight of 232.15 g/mol , this molecule contains both a highly electrophilic benzylic chloride and a latent nucleophilic pyrrolidine nitrogen. The protocols and troubleshooting guides below are designed to help you navigate these dual reactivities, ensuring high-yield, high-purity isolation without triggering catastrophic degradation.

Architectural Overview: The Causality of Chemical Liabilities

To successfully purify this compound, you must first understand why it behaves the way it does.

  • The Hydrochloride Imperative: Why is this compound exclusively handled as an HCl salt[2]? If you attempt to free-base this molecule, you unmask the pyrrolidine nitrogen. Because intramolecular cyclization would form a highly strained 4-membered ring, the free amine instead undergoes rapid intermolecular nucleophilic substitution (a Menshutkin-type reaction) with the benzylic chloride of adjacent molecules[3]. This instantly converts your batch into an intractable poly-quaternary ammonium polymer.

  • Solvolysis Vulnerability: While related aliphatic chloroalkyl amines (e.g., 1-(2-chloroethyl)pyrrolidine hydrochloride) can withstand boiling ethanol[4], the benzylic chloride in our target molecule is orders of magnitude more reactive. Prolonged heating in protic, nucleophilic solvents (like methanol or water) will solvolyze the chloromethyl group, yielding inactive ethers or alcohols.

Purification Logic & Workflow

PurificationWorkflow Start Crude 1-[2-(Chloromethyl)phenyl] pyrrolidine HCl Decision Purification Strategy Start->Decision FreeBase Alkaline Workup (Free-Basing) Decision->FreeBase Incorrect Approach Salt Direct Salt Purification (Protonated Nitrogen) Decision->Salt Correct Approach Polymer Rapid Intermolecular Polymerization (Ruin) FreeBase->Polymer Nucleophilic Attack MeCN Protocol A: Hot Acetonitrile Recrystallization Salt->MeCN Aprotic EtOH Protocol B: EtOH / MTBE Anti-Solvent Precipitation Salt->EtOH Protic / Controlled Pure Pure, Stable HCl Salt MeCN->Pure EtOH->Pure

Figure 1: Logical workflow for the purification of 1-[2-(Chloromethyl)phenyl]pyrrolidine HCl.

Validated Step-by-Step Methodologies

Every protocol below is designed as a self-validating system . By observing the physical behavior of the solution at specific steps, you can instantly diagnose the health of your reaction.

Protocol A: Aprotic Recrystallization (Recommended)

This is the safest method for heavily contaminated batches, as it entirely eliminates the risk of solvolysis.

  • Suspension: Suspend 10 g of crude 1-[2-(Chloromethyl)phenyl]pyrrolidine HCl in 50 mL of anhydrous acetonitrile (MeCN).

  • Heating: Heat the suspension to 75 °C under an inert atmosphere (N₂/Ar).

    • Causality: MeCN is a polar aprotic solvent. At high temperatures, it easily dissolves the monomeric salt but lacks the nucleophilic oxygen required to attack the benzylic chloride.

  • Hot Filtration: Perform a rapid hot filtration through a pre-warmed Celite pad.

    • Self-Validation Check: Any solid remaining on the filter pad is not your product. It is insoluble poly-quaternary ammonium degradation material. Weighing this filter cake directly quantifies your upstream degradation loss.

  • Crystallization: Cool the filtrate slowly to 20 °C at a rate of ~10 °C/hour to promote large crystal growth, then transfer to an ice bath (0–5 °C) for 2 hours.

  • Isolation: Filter the resulting white crystalline solid, wash with 10 mL of ice-cold MeCN, and dry under vacuum (≤10 mbar) at 40 °C for 12 hours.

Protocol B: Anti-Solvent Precipitation (High Yield)

Ideal for relatively clean crude mixtures where maximum recovery is the priority.

  • Dissolution: Dissolve the crude salt in a minimum volume (approx. 2–3 volumes) of absolute ethanol at 35–40 °C.

    • Causality: Do not exceed 40 °C. While related chloroethyl compounds tolerate boiling ethanol[4], the benzylic chloromethyl group will undergo solvolysis to form an ethyl ether if overheated.

  • Anti-Solvent Addition: Remove from heat. Gradually add Methyl tert-butyl ether (MTBE) dropwise with vigorous stirring until persistent turbidity is achieved (the cloud point).

    • Self-Validation Check: If the solution "oils out" (forms a biphasic liquid) instead of becoming turbid, your crude material contains excessive residual water or unreacted free pyrrolidine. You must stop, evaporate the solvent, and azeotropically dry the crude with toluene before restarting.

  • Maturation: Seed the solution (if pure crystals are available), allow it to reach room temperature, and chill to -20 °C overnight.

  • Isolation: Filter, wash with cold MTBE, and vacuum dry.

Quantitative Data: Solvent Selection Matrix

Solvent SystemSolvolysis RiskYield PotentialPurity PotentialCausality & Process Notes
Acetonitrile (Hot) NoneModerate (60-75%)Very HighAprotic nature protects the chloromethyl group. Excellent for removing polar polymeric impurities.
Ethanol / MTBE ModerateHigh (80-90%)HighRequires strict temperature control (<40 °C) to prevent ether formation. MTBE effectively forces the salt out of solution.
Methanol (Boiling) CRITICAL N/A (Degrades)LowHighly nucleophilic. Will rapidly convert the chloromethyl group to a methoxymethyl ether. Avoid entirely.
Water / Aqueous HighLowLowHydrolyzes the benzylic chloride to a benzyl alcohol derivative. Promotes complete degradation.

Troubleshooting & FAQs

Q: My product turned into a gummy, insoluble mass during a standard acid-base extraction. What happened? A: You inadvertently triggered a Menshutkin polymerization. 1-[2-(Chloromethyl)phenyl]pyrrolidine contains both an electrophile (chloromethyl) and a latent nucleophile (pyrrolidine). When you basified the aqueous layer, you unmasked the pyrrolidine nitrogen, which immediately attacked the chloromethyl group of adjacent molecules[3]. This compound must always be handled, extracted, and purified as the protonated hydrochloride salt[2] to keep the nitrogen non-nucleophilic.

Q: After recrystallization, my NMR spectrum shows a new prominent singlet around 3.3 ppm, and the product is no longer active in our assays. What went wrong? A: This is the classic signature of a methoxy group (-OCH₃). You likely used methanol as a recrystallization solvent and heated it for too long. The benzylic chloride underwent solvolysis, converting your active pharmaceutical ingredient into 1-[2-(methoxymethyl)phenyl]pyrrolidine. Switch to Protocol A (Acetonitrile) to prevent this entirely.

Q: How can I remove residual unreacted pyrrolidine hydrochloride from my product? A: Pyrrolidine hydrochloride is a small, highly polar salt that is extremely soluble in alcohols. If you use the Ethanol/MTBE anti-solvent method (Protocol B), the pyrrolidine HCl will remain dissolved in the mother liquor while your bulkier, more lipophilic target product precipitates. Ensure you do not over-add MTBE, or you will force the impurity to co-precipitate.

Q: The isolated solid is highly hygroscopic. How should I dry and store it? A: Like many amine hydrochlorides, it will absorb atmospheric moisture, which can slowly lead to the hydrolysis of the chloromethyl group into a hydroxymethyl group. Always dry the purified salt under high vacuum (≤10 mbar) at 40 °C. Store it in a tightly sealed amber vial, backfilled with argon or dry nitrogen, ideally at -20 °C.

References

  • 1-[2-(chloromethyl)phenyl]pyrrolidine hydrochloride Chemical Substance Information - NextSDS. Available at: [Link]

  • Dehydrogenative Coupling of Ethanol and Ester Hydrogenation Catalyzed by Pincer-Type YNP Complexes - ACS Catalysis. Available at:[Link]

  • Synthesis and Pharmacological Activity of C(2)-Substituted Benzimidazoles - ResearchGate. Available at:[Link]

Sources

Troubleshooting

Optimizing reaction conditions for 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride cross-coupling

Welcome to the Technical Support Center. Working with 1-[2-(chloromethyl)phenyl]pyrrolidine hydrochloride presents a unique intersection of challenges in modern cross-coupling chemistry.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Working with 1-[2-(chloromethyl)phenyl]pyrrolidine hydrochloride presents a unique intersection of challenges in modern cross-coupling chemistry. This molecule features an inherently sluggish C(sp³)–Cl electrophilic site, a potentially catalyst-poisoning tertiary amine, and a highly reactive structural geometry that promotes rapid intramolecular side reactions upon basification.

This guide is designed for process chemists and discovery scientists to troubleshoot reaction failures, understand the underlying mechanistic causality, and implement robust, self-validating protocols.

Mechanistic Pathway Analysis

To solve issues with this substrate, you must first understand the kinetic race occurring in your reaction flask. The moment you add base to neutralize the hydrochloride salt, the free pyrrolidine nitrogen is liberated. Due to the ortho relationship, the nitrogen lone pair can rapidly attack the benzylic chloride to form a dead-end spiro-indolinium quaternary ammonium salt. Your palladium catalyst must intercept the free base via oxidative addition faster than this unimolecular cyclization can occur.

Mechanistic_Pathways SM_HCl 1-[2-(Chloromethyl)phenyl] pyrrolidine HCl (Stable Precursor) SM_Free Free Base Intermediate (Highly Reactive) SM_HCl->SM_Free + Base (- HCl) Spiro Spiro-indolinium Salt (Dead-End Byproduct) SM_Free->Spiro Intramolecular Cyclization (Fast) Pd_Complex Pd Oxidative Addition Complex SM_Free->Pd_Complex + Pd(0) / Ligand Oxidative Addition Product Cross-Coupled Product (Target) Pd_Complex->Product Transmetalation & Reductive Elimination

Figure 1: Competing pathways in the cross-coupling of 1-[2-(chloromethyl)phenyl]pyrrolidine.

Frequently Asked Questions (FAQs)

Q1: My starting material is completely consumed, but I observe no cross-coupled product. What happened?

Causality: This is the classic signature of intramolecular quaternization. When the hydrochloride salt is neutralized, the free pyrrolidine nitrogen is generated. Because the chloromethyl group is in the ortho position, the nitrogen lone pair rapidly attacks the electrophilic benzylic carbon, forming a spiro-indolinium quaternary ammonium salt. This byproduct is highly polar and sticks to the baseline of a normal-phase TLC plate, making it appear as though the material simply "disappeared." Solution: You must outcompete the unimolecular cyclization with the bimolecular oxidative addition of palladium. This is achieved by using a biphasic solvent system (e.g., THF/Water or Toluene/Water). The inorganic base resides primarily in the aqueous layer, meaning the free amine is generated slowly at the biphasic interface. This keeps the bulk concentration of the free base low, retarding cyclization while allowing the highly active Pd catalyst to intercept it.

Q2: I am using a standard Suzuki-Miyaura protocol (Pd(PPh₃)₄, 2.0 eq Na₂CO₃), but my yield is <5%. Why?

Causality: There are two critical failures in this approach. First, benzyl chlorides possess a strong C(sp³)–Cl bond that is notoriously resistant to oxidative addition by standard, unhindered phosphine ligands like PPh₃[1]. Second, your substrate is a hydrochloride salt. One full equivalent of base is immediately consumed just to neutralize the salt[2]. A standard 2.0 equivalent charge leaves only 1.0 equivalent for the actual transmetalation step, which is insufficient to drive the catalytic cycle. Solution: Switch to an electron-rich, sterically demanding dialkylbiaryl phosphine ligand (e.g., XPhos or RuPhos), which is explicitly designed to accelerate oxidative addition into challenging C–Cl bonds[3]. Furthermore, increase your base loading to a minimum of 3.0 equivalents to account for HCl neutralization, boronic acid activation, and reaction buffering.

Q3: Does the pyrrolidine ring poison the palladium catalyst?

Causality: Yes, free tertiary amines can act as competitive σ -donor ligands, binding to the coordinatively unsaturated Pd intermediates and stalling the catalytic cycle[4]. Solution: The use of bulky ligands like XPhos not only facilitates oxidative addition but also creates a sterically crowded metal center that prevents the relatively bulky pyrrolidine moiety from coordinating. Using pre-coordinated precatalysts (like XPhos Pd G3) ensures the active catalytic species remains dominant and avoids the formation of off-cycle Pd-amine dead ends.

Quantitative Data: Reaction Condition Optimization

The following table summarizes the causal relationship between base equivalents, ligand choice, solvent systems, and the resulting distribution of target product versus the spiro-indolinium byproduct.

EntryCatalyst / LigandBase (Equiv.)Solvent SystemTemp (°C)Target Yield (%)Spiro Byproduct (%)
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0)DMF80< 5> 90
2Pd(OAc)₂ / XPhosK₃PO₄ (2.0)Toluene801575
3Pd₂(dba)₃ / XPhosK₃PO₄ (3.0)Toluene/H₂O (3:1)806812
4 XPhos Pd G3 (2 mol%) K₂CO₃ (3.0) THF/H₂O (4:1) 60 94 < 2

Note: Entry 4 represents the optimized conditions utilized in the protocol below, demonstrating the necessity of a biphasic system and a G3 precatalyst to suppress cyclization.

Self-Validating Experimental Protocol

Objective: Optimized Suzuki-Miyaura Cross-Coupling of 1-[2-(chloromethyl)phenyl]pyrrolidine HCl with an aryl boronic acid. Scale: 1.0 mmol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the described visual or analytical in-process controls (IPCs) are met.

Step 1: Reagent Preparation & Inert Atmosphere

  • To an oven-dried Schlenk flask, add 1-[2-(chloromethyl)phenyl]pyrrolidine HCl (1.0 mmol), aryl boronic acid (1.2 mmol), and XPhos Pd G3 (0.02 mmol, 2 mol%).

  • Self-Validation Check: Inspect the XPhos Pd G3 precatalyst. It must be a free-flowing, light yellow-to-tan powder. If the powder is dark brown or black, it has degraded to bulk inactive palladium and must be discarded.

  • Evacuate and backfill the flask with Argon (3 cycles).

Step 2: Solvent and Base Addition (Biphasic Control)

  • Add degassed THF (4.0 mL) via syringe. Stir to suspend the solids.

  • In a separate vial, dissolve K₂CO₃ (3.0 mmol) in degassed deionized water (1.0 mL).

  • Add the aqueous base solution dropwise to the THF mixture over 2 minutes under vigorous stirring (1000 rpm). Mechanistic Note: The biphasic nature ensures the free base is generated slowly, preventing a concentration spike that leads to spiro-cyclization.

Step 3: Catalytic Cycle Initiation

  • Heat the biphasic mixture to 60 °C.

  • Self-Validation Check: Within 10–15 minutes, the organic layer should transition from pale yellow to a distinct reddish-orange hue. This color change visually confirms the generation of the active Pd(0) species and successful oxidative addition into the C(sp³)–Cl bond.

Step 4: In-Process Control (IPC) Monitoring

  • After 2 hours, halt stirring to allow phase separation. Sample the upper organic layer for TLC or UPLC analysis.

  • Self-Validation Check: On normal-phase TLC (Hexanes/EtOAc 3:1), the starting material should be absent. Crucially, check the baseline (Rf = 0.0) under a UV lamp. A heavy UV-active spot at the baseline indicates the formation of the unwanted spiro-indolinium salt. Under these optimized conditions, the baseline should remain clean.

Step 5: Workup and Isolation

  • Cool the reaction to room temperature. Add EtOAc (10 mL) and water (5 mL).

  • Separate the organic layer, wash with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography to isolate the target cross-coupled product.

References

  • Palladium-Catalyzed Cross-Coupling of Benzyl Chlorides with Cyclopropanol-Derived Ketone Homoenolates Organic Letters - ACS Publications[Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future PMC[Link]

  • Development of a Practical Copper-Catalyzed C–N Cross-Coupling for Heteroaryl Chlorides and Base ChemRxiv[Link]

  • Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review ACS Publications[Link]

Sources

Optimization

Technical Support Center: Handling &amp; Troubleshooting 1-[2-(Chloromethyl)phenyl]pyrrolidine Hydrochloride

Mechanistic Insight: The Causality of Degradation To effectively handle 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride (CAS: 110405-82-8)[1], researchers must account for the dual chemical vulnerabilities inherent t...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Insight: The Causality of Degradation

To effectively handle 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride (CAS: 110405-82-8)[1], researchers must account for the dual chemical vulnerabilities inherent to its molecular structure:

  • Hygroscopicity: As a hydrochloride salt of a secondary amine derivative, this compound is highly hygroscopic. It acts as a localized desiccant, actively pulling water vapor from the ambient environment into its crystal lattice[2].

  • Hydrolysis Susceptibility: The molecule contains a highly electrophilic benzyl chloride moiety. When the salt absorbs atmospheric moisture, it creates a localized aqueous microenvironment. The absorbed water molecules act as nucleophiles, attacking the benzylic carbon. This hydrolysis proceeds via a borderline SN​1/SN​2 mechanism, heavily influenced by the electronic effects of the adjacent phenyl ring[3]. The leaving group (chloride) is displaced, converting the active benzyl chloride into an inactive benzyl alcohol (1-[2-(hydroxymethyl)phenyl]pyrrolidine hydrochloride)[4].

Mechanism A 1-[2-(Chloromethyl)phenyl] pyrrolidine HCl B Hygroscopic Moisture Absorption A->B Atmospheric H2O C Carbocation Intermediate (SN1 Pathway) B->C Solvation (Slow) D Concerted Attack (SN2 Pathway) B->D Direct H2O Attack E 1-[2-(Hydroxymethyl)phenyl] pyrrolidine HCl (Hydrolyzed Impurity) C->E H2O Addition & -H+ D->E Chloride Displacement

Hydrolysis pathway of 1-[2-(Chloromethyl)phenyl]pyrrolidine HCl via SN1/SN2 mechanisms.

Troubleshooting & FAQs

Q1: How should I store the compound to prevent moisture uptake? A1: The compound must be stored at -20°C under a strict inert atmosphere (Argon or Nitrogen). Secondary containment is highly recommended: place the primary sealed vial inside a desiccator cabinet or a secondary jar filled with active, non-porous desiccants such as anhydrous calcium chloride or silica gel[5]. Crucial step: Allow the container to reach room temperature in a desiccator before opening to prevent rapid condensation on the cold glass.

Q2: I left the bottle open on the benchtop. How can I tell if it has hydrolyzed? A2: Visual inspection is insufficient, though clumping heavily indicates moisture uptake. To definitively quantify degradation, perform 1H NMR in anhydrous DMSO−d6​ . The intact benzylic −CH2​Cl protons typically appear as a sharp singlet around 4.6–4.8 ppm. If hydrolysis has occurred, this peak will shift upfield (closer to 4.4–4.5 ppm for −CH2​OH ), and a new broad hydroxyl ( −OH ) peak will emerge.

Q3: How do I handle and dispense this material without a glovebox? A3: You must use inert gas blanketing techniques. Equip the reagent bottle with a rubber septum or a Sure/Seal™ adapter[6]. Insert a needle connected to a Schlenk line (Argon) to maintain positive pressure, and use a thoroughly dried, gas-tight syringe to withdraw the material. The positive pressure ensures that if a micro-leak occurs, inert gas flows out, preventing moist ambient air from flowing in[6].

Q4: My batch is partially hydrolyzed. Can I rescue it? A4: Yes. Because the degradation product is a benzylic alcohol, it can be quantitatively converted back to the benzyl chloride using a chlorinating agent such as thionyl chloride ( SOCl2​ ). See Protocol 2 below for the recovery workflow.

Quantitative Data: Environmental Impact on Degradation

The table below summarizes the causality between environmental exposure and compound integrity, demonstrating why strict anhydrous protocols are non-negotiable for benzyl chloride salts.

Environmental ConditionExposure TimeEst. Moisture Uptake (w/w %)Estimated Hydrolysis (%)Recommended Action
Glovebox (<1 ppm H2​O )> 24 hours< 0.01%< 0.1%Safe for immediate use
Ambient (40% RH, 20°C)1 hour2 - 5%1 - 3%Purge with Argon immediately
Ambient (75% RH, 25°C)1 hour10 - 15%10 - 20%Re-chlorinate before use
Aqueous Solution 10 minutesN/A (Dissolved)> 90%Discard or fully re-chlorinate

Experimental Protocols

Protocol 1: Self-Validating Inert Dispensing Workflow

Objective: Dispense the hygroscopic salt without introducing ambient moisture. Self-Validation Mechanism: Gravimetric tracking ensures no atmospheric moisture adds false mass to the dispensed product.

  • Preparation: Dry a receiving vial and a glass syringe in an oven at 120°C for 4 hours. Cool them in a desiccator under vacuum.

  • Purging: Cap the receiving vial with a septum. Purge with Argon for 5 minutes using a dual-needle system (one inlet, one vent).

  • Blanketing: Attach an Argon line with a bubbler to the primary reagent bottle using a Sure/Seal™ adapter[6]. This maintains a slight positive pressure.

  • Transfer: Insert the dried syringe into the reagent bottle, withdraw the required mass of the solid (suspended in an anhydrous solvent if applicable), and transfer to the receiving vial.

  • Validation: Weigh the sealed receiving vial before and after the transfer. The mass difference must exactly match the expected mass. Any excess mass indicates moisture uptake during transfer.

Protocol 2: Recovery & Re-chlorination of Hydrolyzed API

Objective: Convert the hydrolyzed impurity (benzyl alcohol) back to the active benzyl chloride. Self-Validation Mechanism: The evolution of SO2​ and HCl gases serves as a stoichiometric indicator of the reaction's progress.

  • Dissolution: Suspend the degraded 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride in anhydrous dichloromethane (DCM) under an Argon atmosphere.

  • Reagent Addition: Cool the flask to 0°C. Slowly add 1.5 equivalents of thionyl chloride ( SOCl2​ ) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The reaction is self-indicating: the cessation of gas evolution ( SO2​ and HCl ) indicates complete conversion of the hydroxyl groups.

  • Workup: Concentrate the mixture under reduced pressure to remove DCM and excess SOCl2​ . Triturate the resulting solid with anhydrous diethyl ether to precipitate the pure hydrochloride salt.

  • Validation: Analyze via 1H NMR to confirm the complete disappearance of the −OH proton and the downfield shift of the benzylic −CH2​− protons.

Workflow Start Assess Compound Integrity Test LC-MS or 1H NMR Analysis Start->Test Decision Purity > 98%? Test->Decision Store Store under Ar at -20°C in desiccator Decision->Store Yes Recover Re-chlorination with SOCl2 (Protocol 2) Decision->Recover No (Hydrolyzed) Recover->Test Re-evaluate Purity

Troubleshooting workflow for assessing and recovering degraded compound batches.

References

  • 1-[2-(chloromethyl)phenyl]pyrrolidine hydrochloride — Chemical Substance Information . nextsds.com. 1

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals . nih.gov. 2

  • S(N)1-S(N)2 and S(N)2-S(N)3 mechanistic changes revealed by transition states of the hydrolyses of benzyl chlorides and benzenesulfonyl chlorides . nih.gov.3

  • Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions . organic-chemistry.org. 4

  • Moisture Control and Degradation Management . americanpharmaceuticalreview.com. 5

  • Preservation of Moisture-Sensitive Chemical Reagents . sigmaaldrich.com. 6

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 1-[2-(Chloromethyl)phenyl]pyrrolidine Hydrochloride

Welcome to the technical support center for the scale-up synthesis of 1-[2-(chloromethyl)phenyl]pyrrolidine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to naviga...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the scale-up synthesis of 1-[2-(chloromethyl)phenyl]pyrrolidine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from bench-scale to pilot or manufacturing scale. Our focus is on providing in-depth, scientifically grounded solutions to minimize byproduct formation, optimize yield, and ensure product quality.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant increase in impurities and a drop in yield when scaling up our synthesis. What are the primary factors at play?

A1: This is a classic challenge in process scale-up. The primary culprits are typically limitations in mass and heat transfer. As you increase the batch size, the reactor's surface-area-to-volume ratio decreases, making it harder to control the temperature of exothermic steps like the chloromethylation reaction.[1] This can lead to localized "hot spots," which accelerate side reactions. Furthermore, achieving uniform mixing in a large reactor is more difficult, leading to areas of high reactant concentration that can promote the formation of byproducts such as diarylmethanes.[1]

Q2: What are the most common byproducts to expect in the synthesis of 1-[2-(chloromethyl)phenyl]pyrrolidine hydrochloride?

A2: The key reaction step, a Blanc chloromethylation, is prone to several side reactions.[2] The most prevalent byproduct is the diarylmethylene-bridged dimer . This occurs when the newly formed, reactive chloromethyl group on one molecule reacts with a second molecule of starting material or product.[1][2] Other potential impurities include dichloromethylated products from over-reaction and residual starting material (1-phenylpyrrolidine). It is also critical to be aware of the potential formation of highly carcinogenic bis(chloromethyl) ether as a byproduct in chloromethylation reactions.[2]

Q3: What analytical methods are recommended for monitoring reaction progress and impurity profiles?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for monitoring this reaction.[3][4] It can effectively separate the starting material, the desired product, and major byproducts like the diarylmethylene dimer. A reversed-phase C18 column is typically effective. For more detailed structural confirmation of unknown impurities, techniques like LC-MS, GC-MS, and NMR are invaluable.[5]

Troubleshooting Guide: Byproduct Reduction & Process Optimization

Problem 1: High Levels of Diarylmethylene Impurity Detected

This is the most common and troublesome byproduct in this synthesis. Its formation significantly reduces the yield of the desired product and complicates purification.

Likely Cause & Mechanism

The synthesis of the chloromethyl group proceeds via an electrophilic aromatic substitution (the Blanc reaction).[2] Under the acidic, Lewis acid-catalyzed conditions (e.g., with ZnCl₂), the chloromethylated product itself is a reactive electrophile. It can undergo a subsequent Friedel-Crafts alkylation with another molecule of the electron-rich 1-phenylpyrrolidine (starting material) or the product, leading to the dimer.[6][7] Higher temperatures and prolonged reaction times dramatically favor this secondary reaction.[1]

cluster_0 Primary Reaction: Chloromethylation cluster_1 Side Reaction: Dimer Formation Start 1-Phenylpyrrolidine Product 1-[2-(Chloromethyl)phenyl] pyrrolidine HCl Start->Product CH₂O, HCl, ZnCl₂ Dimer Diarylmethylene Byproduct Product->Dimer + 1-Phenylpyrrolidine (High Temp, Long Time)

Caption: Byproduct formation pathway.

Prevention Strategies

Control of reaction parameters is paramount to suppress the formation of the diarylmethylene impurity.

ParameterRecommendationRationale
Temperature Maintain strict temperature control, typically between 40-60°C .[4] Avoid any temperature spikes.The activation energy for the secondary Friedel-Crafts alkylation (dimer formation) is higher than the initial chloromethylation. Lower temperatures significantly favor the desired reaction.[1]
Reaction Time Monitor the reaction closely by HPLC and quench it as soon as the starting material is consumed to an acceptable level. Do not let the reaction run for an extended period after completion.Prolonged exposure of the product to the acidic and catalytic conditions will inevitably lead to increased dimer formation.[1]
Stoichiometry Use a minimal excess of formaldehyde and hydrogen chloride. A typical range is 1.1 to 1.5 equivalents.A large excess of the chloromethylating reagents can increase the concentration of the reactive electrophile, promoting side reactions.
Catalyst Loading Use the minimum effective amount of Lewis acid catalyst (e.g., ZnCl₂). The optimal loading should be determined experimentally for the specific scale and reactor.While the catalyst is necessary, it also catalyzes the undesired dimerization.[1][6] Minimizing its concentration can improve selectivity.
Reagent Addition Consider a semi-batch process for large-scale synthesis where the chloromethylating agent is added portion-wise or via a dosing pump.This strategy keeps the instantaneous concentration of the reactive electrophile low, thereby minimizing the rate of the bimolecular side reaction that forms the dimer.
Remediation: Purification Protocol

If significant amounts of the diarylmethylene impurity have formed, purification is necessary. Due to the structural similarity and higher molecular weight of the dimer, a multi-step purification process may be required.

Experimental Protocol: Recrystallization

Recrystallization is often the most effective method for removing the less polar diarylmethylene byproduct from the more polar hydrochloride salt of the desired product.[8][9]

  • Solvent Selection: A common and effective solvent system is a mixture of isopropanol (IPA) and water or ethanol and water. The product should be highly soluble in the hot solvent mixture but sparingly soluble at room temperature or below.[9]

  • Dissolution: Transfer the crude product to a clean, appropriately sized reactor. Add the minimum amount of the hot solvent mixture (e.g., 95:5 IPA:Water) required to fully dissolve the solid at reflux.[10]

  • Cooling: Allow the solution to cool slowly and undisturbed. Slow cooling is critical for the formation of pure, well-defined crystals, as it allows the impurities to remain in the "mother liquor".[10] Crash-cooling by placing the vessel directly in an ice bath should be avoided as it can trap impurities.[10]

  • Isolation: Once crystallization is complete (typically after cooling to 0-5°C for several hours), isolate the crystals by filtration (e.g., using a Nutsche filter-dryer).

  • Washing: Wash the isolated crystal cake with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the impurities.[10]

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Problem 2: Inconsistent Yields and Product Quality

Variability between batches is a common scale-up issue, often pointing to problems with raw materials or process control.

Likely Causes & Troubleshooting

Inconsistent_Yield Inconsistent Yields & Product Quality Raw_Materials Raw Material Quality Inconsistent_Yield->Raw_Materials Process_Control Process Control Inconsistent_Yield->Process_Control Moisture Moisture Content Raw_Materials->Moisture Catalyst_Activity Catalyst Activity Raw_Materials->Catalyst_Activity Mixing Inefficient Mixing Process_Control->Mixing Temp_Control Poor Temperature Control Process_Control->Temp_Control

Caption: Troubleshooting inconsistent results.

  • Catalyst Activity: The Lewis acid catalyst (e.g., anhydrous ZnCl₂) is highly hygroscopic. Moisture will deactivate the catalyst, leading to a stalled or incomplete reaction.

    • Solution: Ensure the catalyst is handled under anhydrous conditions (e.g., under a nitrogen blanket). Consider performing a quality check (e.g., titration) on new batches of the catalyst to verify its activity.

  • Raw Material Quality: The purity of the 1-phenylpyrrolidine starting material is crucial. Certain impurities could interfere with the reaction.

    • Solution: Implement a robust quality control (QC) check on all incoming raw materials. Use HPLC to confirm the purity of the starting material before use.

  • Inefficient Mixing: As discussed in the FAQs, poor mixing at scale can lead to localized concentration and temperature gradients, resulting in a different product/byproduct profile compared to the lab scale.

    • Solution: Ensure the reactor's agitator type and speed are suitable for the reaction volume and viscosity. Computational Fluid Dynamics (CFD) modeling can be a useful tool to optimize mixing parameters during scale-up.

Appendix A: Illustrative Analytical Method

This is a starting point for an HPLC method to monitor the reaction. It should be fully developed and validated for your specific needs.[3]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

  • Expected Elution Order: 1-[2-(chloromethyl)phenyl]pyrrolidine hydrochloride (product) -> 1-phenylpyrrolidine (starting material) -> Diarylmethylene byproduct (dimer).

References
  • Wikipedia. Blanc chloromethylation. [Link]

  • Chiba, S. et al. Benzylic Methylene Functionalizations of Diarylmethanes. National Institutes of Health. [Link]

  • Durham E-Theses. New studies in aromatic chloromethylation. [Link]

  • University of Colorado Boulder. Recrystallization. [Link]

  • Google Patents.
  • Journal of the American Chemical Society. Enantioselective, Catalytic Trichloromethylation through Visible-Light-Activated Photoredox Catalysis with a Chiral Iridium Complex. [Link]

  • Google Patents.
  • IRIS. Improved Selectivity in the Chloromethylation of Alkylbenzenes in the Presence of Quaternary Ammonium Salts. [Link]

  • PubMed. Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of York. Single-solvent recrystallisation. [Link]

  • ResearchGate. Chloromethylation of Aromatic Compounds. [Link]

  • Chemistry LibreTexts. Recrystallization. [Link]

  • ResearchGate. A new protocol for synthesizing diarylmethanes using a benzyltitanium reagent as a nucleophile. [Link]

  • American Chemical Society. Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. [Link]

  • LCGC International. A Well-Written Analytical Procedure for Regulated HPLC Testing. [Link]

  • Chromatography Forum. measure pyrrolidine by HPLC. [Link]

  • ResearchGate. Possible reaction mechanism for formation of diarylmethanols. [Link]

  • SIELC Technologies. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. [Link]

  • ResearchGate. An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. [Link]

  • ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]

  • ELEMENTAL CHEMISTRY. Friedel crafts Reaction. [Link]

  • Nature. Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination. [Link]

  • U.S. Food & Drug Administration. METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1-[2-(Chloromethyl)phenyl]pyrrolidine Hydrochloride vs. Meta-Analogs in Drug Discovery

Executive Summary In the synthesis of complex active pharmaceutical ingredients (APIs), particularly G-protein coupled receptor (GPCR) ligands and kinase inhibitors, bifunctional building blocks are indispensable. Among...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs), particularly G-protein coupled receptor (GPCR) ligands and kinase inhibitors, bifunctional building blocks are indispensable. Among these, 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride (the ortho-isomer) and its 1-[3-(Chloromethyl)phenyl]pyrrolidine analogs (the meta-isomers) serve as critical electrophilic alkylating agents.

While both compounds share the identical molecular formula ( C11​H14​ClN⋅HCl ), their structural isomerism dictates profoundly different kinetic profiles, steric environments, and storage requirements. This guide provides an objective, data-driven comparison of these two classes of building blocks, detailing the causality behind their reactivity differences and establishing validated experimental protocols for their application.

Mechanistic Divergence: Sterics, Kinetics, and Stability

To successfully deploy these reagents in a synthetic pipeline, researchers must understand the interplay between steric hindrance and electronic stabilization.

Steric Hindrance in SN2 Trajectories

The primary application of these compounds is the alkylation of nucleophiles (amines, thiols, or alkoxides) via a bimolecular nucleophilic substitution (SN2) mechanism at the benzylic carbon.

  • The Ortho Effect: In 1-[2-(Chloromethyl)phenyl]pyrrolidine, the bulky pyrrolidine ring is situated at the ortho position relative to the chloromethyl group. This proximity creates significant steric shielding. For an SN2 reaction to occur, the incoming nucleophile must achieve a precise 180∘ backside attack relative to the leaving chloride ion. The ortho-pyrrolidine ring physically obstructs this trajectory, raising the activation energy ( Ea​ ) and substantially decreasing the reaction rate compared to unhindered benzyl chlorides [1].

  • The Meta Advantage: In the meta-analog (1-[3-(Chloromethyl)phenyl]pyrrolidine), the pyrrolidine ring is displaced further around the aromatic system. This leaves the benzylic carbon highly exposed, allowing for rapid, unhindered nucleophilic attack.

The Necessity of the Hydrochloride Salt: Preventing Self-Alkylation

A critical challenge with both isomers is their bifunctional nature: they contain both a nucleophile (the tertiary amine of the pyrrolidine ring) and an electrophile (the benzylic chloride).

If left as a free base, these molecules undergo rapid intermolecular self-alkylation (forming dimers, oligomers, or cyclic quaternary ammonium salts), severely degrading their purity [2]. To circumvent this, the compounds are synthesized and stored as hydrochloride (HCl) salts [3]. Protonation of the pyrrolidine nitrogen converts it into an ammonium cation, completely eliminating its lone-pair nucleophilicity and rendering the reagent shelf-stable.

Stability_Pathway Base Free Base Form (Nucleophilic Nitrogen) SelfAlk Intermolecular Self-Alkylation (SN2 Attack on -CH2Cl) Base->SelfAlk Spontaneous at RT HCl Hydrochloride Salt Form (Protonated Nitrogen) Stable Stable Monomer (No Nucleophilicity) HCl->Stable Shelf-Stable Polymer Oligomers & Dimers (Irreversible Degradation) SelfAlk->Polymer Reagent Ready for in situ Activation (via external base) Stable->Reagent

Degradation pathway of the free base vs. stabilization via hydrochloride salt formation.

Empirical Comparison Data

The following table synthesizes the kinetic, physical, and operational parameters of the ortho and meta isomers to guide reagent selection.

Parameter1-[2-(Chloromethyl)phenyl]pyrrolidine HCl (Ortho)1-[3-(Chloromethyl)phenyl]pyrrolidine HCl (Meta)
CAS Number 110405-82-8 [4]Analog-dependent (e.g., 876509-14-7 for derivatives)
SN2 Reactivity (Relative) Low (Sterically hindered)High (Unhindered trajectory)
Ideal Reaction Temp Elevated ( 60∘ C - 80∘ C)Ambient to Mild ( 20∘ C - 50∘ C)
Shelf-Life (as HCl salt) > 2 years at 4∘ C (Desiccated)> 2 years at 4∘ C (Desiccated)
Self-Alkylation Risk (Free Base) Moderate (Steric bulk slows dimerization)High (Exposed reactive sites)
Primary Synthetic Use Rigid, sterically locked pharmacophoresFlexible linker attachments

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They account for the necessary in situ liberation of the free base while mitigating unwanted side reactions.

Protocol 1: Standardized SN2 Alkylation Workflow

Objective: Couple the HCl salt with a secondary amine nucleophile.

Rationale: Because the reagent is an HCl salt, at least 2.5 equivalents of a non-nucleophilic base (like N,N-Diisopropylethylamine, DIPEA) must be used. One equivalent neutralizes the HCl salt to liberate the reactive free base, the second neutralizes the HCl generated during the SN2 reaction, and the 0.5 equivalent acts as a kinetic buffer [5].

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve the target nucleophile (1.0 eq) in anhydrous Acetonitrile ( CH3​CN ) to a concentration of 0.2 M.

  • Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Reagent Addition: Slowly add 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride (1.1 eq) in portions. Note: For the ortho-isomer, the reaction mixture can be added rapidly due to lower reactivity. For the meta-isomer, dropwise addition is recommended to prevent exothermic spikes.

  • Thermal Activation:

    • For Ortho-isomer: Heat the reaction to 70∘ C under reflux for 12-16 hours to overcome steric hindrance.

    • For Meta-isomer: Stir at room temperature or mild heat ( 40∘ C) for 4-6 hours.

  • Monitoring: Monitor the consumption of the benzyl chloride via TLC or LC-MS.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with Ethyl Acetate ( 3×20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

SN2_Sterics cluster_ortho Ortho-Isomer S_N2 Pathway cluster_meta Meta-Isomer S_N2 Pathway Nu Nucleophile (e.g., Amine/Thiol) Ortho Ortho-Isomer (Sterically Shielded) Nu->Ortho Meta Meta-Isomer (Exposed Carbon) Nu->Meta TS_Ortho Hindered Transition State (High Activation Energy) Ortho->TS_Ortho Steric Block Prod_Ortho Alkylated Product (Requires Heating) TS_Ortho->Prod_Ortho TS_Meta Accessible Transition State (Low Activation Energy) Meta->TS_Meta Open Trajectory Prod_Meta Alkylated Product (Proceeds at RT) TS_Meta->Prod_Meta

Steric divergence in the S_N2 transition states of ortho vs. meta benzyl chloride isomers.

Protocol 2: Accelerated Stability & Self-Alkylation Assay

Objective: Quantify the degradation rate of the free base vs. the HCl salt.

Rationale: To validate storage protocols, researchers must empirically prove the instability of the free base.

  • Sample Preparation: Prepare two 10 mM solutions of 1-[2-(Chloromethyl)phenyl]pyrrolidine in deuterated chloroform ( CDCl3​ ).

    • Sample A: Retain as the HCl salt.

    • Sample B: Wash with aqueous K2​CO3​ to generate the free base, extract into CDCl3​ , and dry.

  • Incubation: Store both NMR tubes at 25∘ C.

  • Data Acquisition: Acquire 1H -NMR spectra at t=0 , 1 hour, 4 hours, and 24 hours.

  • Analysis: Monitor the benzylic −CH2​Cl protons (typically a singlet around δ 4.6 - 4.8 ppm). In Sample B (free base), this peak will rapidly diminish, replaced by broader, shifted peaks indicative of polymeric quaternary ammonium species. Sample A (HCl salt) will remain unchanged.

Conclusion

The choice between 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride and its meta-analogs is not merely a matter of substitution pattern, but a fundamental decision regarding synthetic kinetics. The ortho-isomer provides a rigid, sterically locked scaffold ideal for specific receptor-pocket targeting, though it demands harsher SN2 conditions. Conversely, the meta-isomer offers rapid reactivity at the cost of structural rigidity. In both cases, maintaining the compounds as hydrochloride salts is an absolute necessity to prevent catastrophic self-alkylation.

References

  • Pearson Study Prep: Steric Hindrance in SN2 Reactions of Benzyl Chlorides. Explains the mechanism by which bulky adjacent groups impede nucleophilic backside attack.

  • Future4200 / Chemical Literature: SN2 Reactions and Steric Effects in Benzyl Chlorides. Details the kinetic slowdown caused by ortho-substituents.

  • Sigma-Aldrich: 1-[2-(chloromethyl)phenyl]pyrrolidine hydrochloride Product Data. Highlights the commercial standard of supplying these bifunctional molecules as stable HCl salts.

  • GuideChem: 1-[2-(chloromethyl)phenyl]pyrrolidine Chemical Properties (CAS 110405-82-8). Provides foundational molecular weight, structural, and isomer data.

  • ResearchGate: Mechanistic Changes Revealed by Transition States of the Hydrolyses of Benzyl Chlorides. Discusses the role of bases and solvent polarity in benzylic SN2/SN1 spectrums.

Comparative

HPLC Method Validation for 1-[2-(Chloromethyl)phenyl]pyrrolidine Hydrochloride: A Comparative Guide

Executive Summary Testing the purity of highly reactive pharmaceutical intermediates requires analytical methods that do not inadvertently degrade the analyte during the assay. [1] (CAS: 110405-82-8) presents a unique an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Testing the purity of highly reactive pharmaceutical intermediates requires analytical methods that do not inadvertently degrade the analyte during the assay. [1] (CAS: 110405-82-8) presents a unique analytical challenge due to its highly electrophilic chloromethyl group and basic pyrrolidine moiety. This guide objectively compares stationary phase chemistries (C18, Biphenyl, and Phenyl-Hexyl) and provides a self-validating, [2] step-by-step protocol to ensure accurate, artifact-free purity determination.

Chemical Context & Mechanistic Challenges

To develop a robust High-Performance Liquid Chromatography (HPLC) method, we must first understand the causality behind the molecule's instability.

The chloromethyl group (-CH₂Cl) in this compound is exceptionally susceptible to Sₙ1 solvolysis. Mechanistically, the lone pair on the pyrrolidine nitrogen donates electron density into the aromatic ring via resonance (+R effect). This strongly stabilizes the benzylic carbocation intermediate formed at the ortho position, making the -CH₂Cl group highly reactive towards nucleophiles like water (forming the hydroxymethyl degradant) or methanol (forming the methoxymethyl degradant).

degradation A 1-[2-(Chloromethyl)phenyl] pyrrolidine HCl (Parent API) B 1-[2-(Hydroxymethyl)phenyl] pyrrolidine (Hydrolysis Degradant) A->B H2O (SN1) Fast in neutral/base C 1-[2-(Methoxymethyl)phenyl] pyrrolidine (Methanolysis Degradant) A->C CH3OH Sample Prep Error

Degradation pathways of 1-[2-(Chloromethyl)phenyl]pyrrolidine highlighting solvolysis impurities.

The Causality of Mobile Phase Selection: To counteract on-column degradation, the mobile phase must be highly acidic (e.g., pH 2.0 with 0.1% Trifluoroacetic Acid). Protonating the basic pyrrolidine nitrogen (pKₐ ~ 10) converts it into an ammonium cation. This completely eliminates the +R resonance effect and introduces a strong inductive electron-withdrawing effect (-I), which destabilizes any potential carbocation and effectively halts on-column solvolysis.

Column Chemistry Comparison: Finding the Optimal Stationary Phase

A central requirement of[3] is Specificity—the ability to unequivocally assess the analyte in the presence of its degradants. We compared three column chemistries for resolving the parent API from its primary hydroxymethyl degradant:

  • Standard C18 (Octadecylsilane): Relies purely on hydrophobic dispersive forces. Because the hydrophobic difference between a chloromethyl and a hydroxymethyl group is minimal, C18 fails to provide baseline resolution.

  • Biphenyl: Offers strong π-π interactions and shape selectivity, improving resolution, but causes excessive retention of this specific aromatic amine, leading to peak broadening.

  • Phenyl-Hexyl (The Winner): Provides orthogonal π-π interactions. The electron-withdrawing chloromethyl group alters the π-electron density of the aromatic ring differently than the electron-donating hydroxymethyl group. The Phenyl-Hexyl phase recognizes this subtle electronic difference, delivering superior resolution and sharp peak shapes.

Experimental Data: Performance Metrics

Conditions: 1.0 mL/min, Gradient Elution (Water/MeCN with 0.1% TFA), UV Detection at 220 nm.

Column Chemistry (150 x 4.6 mm, 3.5 µm)Retention Time (min)Tailing Factor (Tf)Resolution (Rs) vs. HydroxymethylTheoretical Plates (N)
C18 (Endcapped) 6.41.81.5 (Marginal)8,500
Biphenyl 11.21.42.8 (Good)10,200
Phenyl-Hexyl 7.81.1 (Excellent)3.4 (Baseline)14,500

Step-by-Step HPLC Validation Protocol

The following protocol outlines a self-validating workflow designed to meet stringent ICH Q2(R2) criteria.

validation Start Method Development (Phenyl-Hexyl + 0.1% TFA) Spec Specificity (Resolution > 2.0 vs Degradants) Start->Spec Lin Linearity & Range (R² > 0.999, 25-150%) Spec->Lin Prec Precision (RSD < 2.0%, n=6) Lin->Prec Acc Accuracy (Recovery 98-102%) Prec->Acc Sens LOD & LOQ (S/N > 3 and S/N > 10) Acc->Sens

ICH Q2(R2) analytical method validation workflow for purity testing.

Phase I: Sample Preparation (Artifact Prevention)
  • Diluent Selection: 100% Anhydrous Acetonitrile. Crucial Causality: Using an aprotic solvent prevents the solvolysis of the reactive chloromethyl group prior to injection. Never use methanol or water as the sample diluent for this API.

  • Standard Preparation: Accurately weigh 10.0 mg of the API reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (Nominal Concentration: 1.0 mg/mL).

  • Storage: Maintain the autosampler at 4°C to kinetically suppress any trace degradation.

Phase II: Chromatographic Conditions
  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: HPLC-grade Water with 0.1% TFA.

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% TFA.

  • Gradient Program: 0-2 min (5% B), 2-10 min (5% to 60% B), 10-12 min (60% to 95% B), 12-15 min (re-equilibration at 5% B).

  • Flow Rate & Injection: 1.0 mL/min; 5 µL injection volume.

Phase III: ICH Q2(R2) Validation Execution
  • Specificity & Forced Degradation: Inject blank, standard, and forced degradation samples (acid, base, 3% H₂O₂, heat, UV). System Suitability: Resolution (Rs) between the API and the closest eluting degradant must be > 2.0. Peak purity angle must be less than the purity threshold using a Photodiode Array (PDA) detector[3].

  • Linearity & Range: Prepare 5 concentration levels spanning [4], though expanding to 25-150% (0.25 to 1.50 mg/mL) ensures broader robustness. System Suitability: Correlation coefficient (R²) > 0.999.

  • Precision (Repeatability & Intermediate): Perform 6 replicate injections of the 100% standard. To establish [5], repeat the analysis on a different day, with a different analyst, using a different HPLC system. System Suitability: Relative Standard Deviation (RSD) for peak area and retention time must be ≤ 2.0%.

  • Accuracy (Recovery): Spike the API into a placebo/blank matrix at 50%, 100%, and 150% levels in triplicate. System Suitability: Mean recovery must fall between 98.0% and 102.0%.

Conclusion

Validating an HPLC method for 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride requires overriding its inherent chemical instability. By utilizing an aprotic diluent, an acidic mobile phase to protonate the pyrrolidine ring, and a Phenyl-Hexyl column to leverage orthogonal π-π interactions, laboratories can achieve a highly specific, robust, and ICH-compliant purity assay.

References

  • [3] ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at:[Link]

  • [2] ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • [4] A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available at:[Link]

  • [5] Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Demarche ISO 17025. Available at:[Link]

Sources

Validation

Comparing reactivity of 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride with benzyl chloride derivatives

As drug development professionals and synthetic chemists, selecting the optimal electrophilic building block is critical for maximizing reaction yields, controlling kinetics, and ensuring scalability. This guide provides...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and synthetic chemists, selecting the optimal electrophilic building block is critical for maximizing reaction yields, controlling kinetics, and ensuring scalability. This guide provides an objective, data-driven comparison between a specialized ortho-substituted building block—1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride —and standard benzyl chloride derivatives .

By dissecting the mechanistic divergence between these molecules, this guide will equip you with the theoretical grounding and self-validating protocols needed to harness their distinct reactivity profiles.

Mechanistic Divergence: Anchimeric Assistance vs. Classical SN1/SN2

The fundamental difference in reactivity between these two classes of molecules is dictated by their transition states and the presence (or absence) of an internal nucleophile.

Molecule A: 1-[2-(Chloromethyl)phenyl]pyrrolidine Hydrochloride

This molecule is engineered to exploit anchimeric assistance (also known as Neighboring Group Participation or NGP) 1. It is supplied as a hydrochloride salt to prevent premature auto-polymerization. When neutralized to its free base in situ, the tertiary nitrogen of the pyrrolidine ring is perfectly positioned ortho to the benzylic carbon.

The nitrogen's lone pair acts as an internal nucleophile, rapidly displacing the chloride ion to form a highly strained, positively charged spiro-aziridinium intermediate 2. Because this is an intramolecular process, the effective molarity is exceptionally high, dropping the activation energy barrier. The resulting aziridinium ion is fiercely electrophilic and is instantly opened by external nucleophiles.

Molecule B: Benzyl Chloride Derivatives

Standard benzyl chlorides (e.g., unsubstituted, p-methoxy, or p-nitrobenzyl chloride) lack an internal nucleophile. They undergo substitution via classical intermolecular pathways: either SN2 (concerted backside attack) 3 or SN1 (rate-limiting dissociation to a benzyl carbocation). Their reaction rates are strictly governed by the external nucleophile's strength, solvent polarity, and the electronic effects of ring substituents.

Mechanism cluster_A Molecule A: Anchimeric Assistance (NGP) cluster_B Molecule B: Classical SN1/SN2 A1 ortho-Pyrrolidinyl Benzyl Chloride A2 Spiro-aziridinium Intermediate A1->A2 Intramolecular A3 Nucleophilic Attack (Fast) A2->A3 A4 Substituted Product A3->A4 B1 Standard Benzyl Chloride B2 Carbocation or Transition State B1->B2 Intermolecular B3 Nucleophilic Attack (Slow) B2->B3 B4 Substituted Product B3->B4

Reaction coordinate comparison: NGP-driven spiro-aziridinium pathway vs. classical SN1/SN2.

Kinetic & Reactivity Comparison

Due to synartetic acceleration, the overall reaction rate of the ortho-pyrrolidinyl derivative is typically 103 to 105 times faster than standard benzyl chlorides under identical conditions. The table below summarizes the practical implications of these mechanisms.

Property1-[2-(Chloromethyl)phenyl]pyrrolidine HClStandard Benzyl Chloridep-Methoxybenzyl Chloride
Primary Mechanism NGP (via Spiro-aziridinium)SN2 (Bimolecular)SN1 (Unimolecular)
Relative Reaction Rate Extremely Fast ( krel​>104 )Baseline ( krel​=1 )Fast ( krel​≈102 )
Activation Energy ( Ea​ ) Very Low (Intramolecular attack)Moderate to HighLow (Stabilized carbocation)
Storage Form Hydrochloride Salt (Mandatory)Free LiquidFree Liquid
Handling Considerations Stable as salt; highly reactive once neutralizedLachrymator; requires fume hoodLachrymator; moisture sensitive

Experimental Workflows & Self-Validating Protocols

To empirically validate the mechanistic claims above, we employ a parallel kinetic assay. This protocol is a self-validating system : by monitoring the reactions via LC-MS, we can directly observe the transient m/z 160.1 peak (the spiro-aziridinium cation) for Molecule A, proving the NGP causality, while observing only direct product formation for Molecule B.

Workflow Start Parallel Reactivity Assay PrepA Molecule A (HCl Salt) + DIPEA (in situ free-basing) Start->PrepA PrepB Molecule B (Liquid) Direct Addition Start->PrepB Nuc Add Equimolar Nucleophile (e.g., primary amine) PrepA->Nuc PrepB->Nuc Monitor LC-MS Kinetic Sampling (t=1, 5, 15, 30, 60 min) Nuc->Monitor Analyze Calculate k_obs & Confirm Mechanism Monitor->Analyze

Self-validating parallel workflow for kinetic monitoring of benzylation reactions.

Protocol A: NGP-Accelerated Substitution of Molecule A

Causality Focus: Neutralization triggers immediate intramolecular cyclization.

  • Preparation: Dissolve 1.0 mmol of 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride in 5 mL of anhydrous acetonitrile at 25°C.

  • In Situ Free-Basing (Critical Step): Add 2.2 mmol of N,N-Diisopropylethylamine (DIPEA).

    • Scientific Rationale: The first equivalent neutralizes the HCl salt, liberating the pyrrolidine lone pair to form the spiro-aziridinium intermediate. The second equivalent acts as a proton scavenger for the subsequent nucleophilic attack.

  • Nucleophile Addition: Immediately add 1.0 mmol of the target nucleophile (e.g., benzylamine).

  • Kinetic Sampling: Withdraw 50 µL aliquots at 1, 5, 15, and 30 minutes. Quench in 1 mL of 50:50 H2​O :MeCN containing 0.1% Formic Acid.

  • Validation: Analyze via LC-MS. You will observe a transient spike at m/z 160.1 (the aziridinium ion) at t=1 min, followed by complete conversion to the product mass by t=5 min.

Protocol B: Classical Substitution of Benzyl Chloride

Causality Focus: Intermolecular collision requires thermal energy.

  • Preparation: Dissolve 1.0 mmol of benzyl chloride in 5 mL of anhydrous acetonitrile.

  • Base Addition: Add 1.2 mmol of DIPEA (only one equivalent is needed as there is no HCl salt to neutralize).

  • Nucleophile Addition: Add 1.0 mmol of the target nucleophile.

  • Thermal Activation: Heat the reaction to 60°C. Room temperature SN2 kinetics are typically too slow for rapid conversion without a highly reactive nucleophile.

  • Kinetic Sampling: Withdraw aliquots at 15, 30, 60, and 120 minutes. Quench and analyze.

  • Validation: LC-MS will show a slow, gradual disappearance of the starting material and appearance of the product, with zero evidence of any positively charged intermediate, validating the classical SN2/SN1 pathway.

References

  • Michigan State University Chemistry. "Rearrangement and Anchimeric Assistance." MSU.edu.
  • RSC Advances. "Nucleophilic radiofluorination at room temperature via aziridinium intermediates." Royal Society of Chemistry.
  • Master Organic Chemistry. "The SN2 Reaction Mechanism." MasterOrganicChemistry.com.

Sources

Comparative

Comprehensive LC-MS/MS Fragmentation Guide: 1-[2-(Chloromethyl)phenyl]pyrrolidine Hydrochloride vs. Structural Analogs

As a Senior Application Scientist, I frequently encounter challenges in the mass spectrometric characterization of reactive halogenated intermediates. 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride (CAS: 110405-82-8...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the mass spectrometric characterization of reactive halogenated intermediates. 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride (CAS: 110405-82-8) is a prime example of a compound where structural nuances dictate analytical behavior.

This guide provides an in-depth, objective comparison of the LC-MS/MS performance of this target compound against its structural alternatives. By understanding the causality behind its fragmentation pathways, researchers can optimize their Multiple Reaction Monitoring (MRM) assays, prevent in-source degradation, and ensure absolute confidence in their analytical workflows.

Comparative Analytical Performance: Target vs. Alternatives

When developing quantitative assays, the position of the halogen and the nature of the leaving group drastically alter the ionization efficiency, stability, and fragmentation trajectory of the molecule. We compare our target against two common alternatives: the para-isomer (1-[4-(Chloromethyl)phenyl]pyrrolidine) and the bromo-analog (1-[2-(Bromomethyl)phenyl]pyrrolidine).

Table 1: LC-MS/MS Performance and Stability Comparison
CompoundPrecursor [M+H]⁺Base Peak FragmentOptimal CEIn-Source StabilityMechanistic Driver
Target (Ortho-Cl) m/z 196.09m/z 160.11 (-HCl)15 eVModerateAnchimeric assistance from ortho-nitrogen
Para-isomer m/z 196.09m/z 125.01 (-C₄H₉N)28 eVHighDistance prevents intramolecular -HCl loss
Bromo-analog m/z 240.04m/z 160.11 (-HBr)8 eVLowSuperior leaving group ability of bromide

Expert Insight on Causality: The immediate instinct of a novice method developer might be to apply a generic collision energy (CE) ramp to all three compounds. However, the ortho-chloromethyl moiety in our target is highly labile. The proximity of the basic pyrrolidine nitrogen allows for neighboring group participation (anchimeric assistance). Upon protonation, the nitrogen lone pair facilitates the ejection of the chloride ion, forming a transient spiro-aziridinium intermediate that rapidly deprotonates to yield a neutral loss of HCl (36.00 Da) .

In contrast, the para-isomer physically cannot form this intermediate. It requires significantly higher collision energy (28 eV) to fragment, ultimately favoring the cleavage of the pyrrolidine ring rather than the loss of HCl. The bromo-analog is so reactive that it frequently undergoes premature in-source fragmentation if the declustering potential (DP) is not strictly minimized.

Mechanistic Fragmentation Pathway

To build a robust assay, you must understand the exact origin of your product ions. The fragmentation of 1-[2-(Chloromethyl)phenyl]pyrrolidine under positive Electrospray Ionization (ESI+) is strictly governed by even-electron rules and the thermodynamic stability of the resulting carbocations .

  • Primary Cleavage (-HCl): The precursor ion (m/z 196.09) loses 35.98 Da to form an exceptionally stable quinomethide-like iminium ion at m/z 160.11. This is the recommended quantifier ion.

  • Secondary Cleavage (-C₂H₄): The pyrrolidine ring of the m/z 160.11 fragment undergoes a classic retro-ene type ring opening, extruding neutral ethylene (28.03 Da) to yield m/z 132.08 .

  • Alternative Cleavage (-Pyrrolidine): Direct cleavage of the N-C(aryl) bond results in the loss of the intact pyrrolidine ring (71.07 Da), yielding a minor fragment at m/z 125.01.

Fragmentation A Precursor Ion [M+H]+ m/z 196.09 (35Cl) m/z 198.09 (37Cl) B [M+H - HCl]+ m/z 160.11 (Base Peak) A->B -HCl (36 Da) Ortho-assisted CE: 15 eV C [M+H - Pyrrolidine]+ m/z 125.01 A->C -C4H9N (71 Da) CE: 25 eV D [m/z 160 - C2H4]+ m/z 132.08 B->D -C2H4 (28 Da) Ring Opening CE: 35 eV

LC-MS/MS CID fragmentation pathway of 1-[2-(Chloromethyl)phenyl]pyrrolidine [M+H]+.

Self-Validating Experimental Protocol

A reliable protocol must be a self-validating system. If a step fails, the method should organically halt, preventing the acquisition of artifactual data. The following workflow is designed to guarantee the structural integrity of the analyte before quantitative data is collected.

Phase 1: The Isotopic Validation Gate (Direct Infusion)
  • Action: Infuse a 1 µg/mL solution of the standard in 50:50 Acetonitrile:Water (0.1% Formic Acid) at 10 µL/min into the ESI source.

  • Self-Validation Check: Monitor the MS1 spectrum. You must observe a ~3:1 intensity ratio between m/z 196.09 (³⁵Cl) and m/z 198.09 (³⁷Cl).

  • Causality: If this isotopic signature is absent or skewed, the chloromethyl group has either hydrolyzed into a benzyl alcohol (m/z 178) during storage, or you are observing an isobaric interference . Do not proceed to LC until this ratio is confirmed.

Phase 2: In-Source Fragmentation Tuning
  • Action: Gradually increase the Capillary Voltage (or Declustering Potential) from 20 V to 80 V.

  • Self-Validation Check: Monitor the ratio of m/z 160.11 to m/z 196.09 in the MS1 scan.

  • Causality: Because the ortho-chloromethyl group is highly susceptible to in-source decay, a high DP will artificially destroy your precursor. Lock the DP at the highest voltage where the m/z 160.11 artifact remains below 10% of the precursor base peak.

Phase 3: LC-MS/MS Acquisition
  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • MRM Transitions: Set up the mass spectrometer using the optimized parameters derived from Phase 2 and the exact masses listed in Table 2.

Table 2: High-Resolution MS/MS Product Ion Data
Precursor m/zProduct m/zMass Error (ppm)Relative AbundanceFragment Assignment
196.0889160.1123< 2.0100%[M+H - HCl]⁺
196.0889132.0811< 2.545%[M+H - HCl - C₂H₄]⁺
196.0889125.0156< 3.015%[M+H - C₄H₉N]⁺

Conclusion

When analyzing 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride, treating it as a standard stable amine will result in severe sensitivity losses due to unrecognized in-source fragmentation. By leveraging the ortho-assisted neutral loss of HCl at a low collision energy (15 eV), analysts can design highly sensitive and specific MRM transitions that vastly outperform assays designed for its para-isomer or bromo-analogs. Always utilize the native ³⁵Cl/³⁷Cl isotopic signature as your primary validation gate before committing to quantitative analysis.

References

  • Characterization of the Internal Energy of Ions Produced by Electrospray Ionization Using Substituted Benzyl Ammonium Thermometer Ions Journal of the American Society for Mass Spectrometry URL:[Link]

  • Negative Atmospheric Pressure Chemical Ionization of Chlorinated Hydrocarbons Studied by Ion Mobility Spectrometry (IMS) and IMS-MS Techniques ACS Omega URL:[Link]

  • Does the Red Shift in UV–Vis Spectra Really Provide a Sensing Option for Detection of N-Nitrosamines Using Metalloporphyrins? (Includes Mass Spectrometry Fragmentation Patterns of Pyrrolidines) Rapid Communications in Mass Spectrometry / PMC URL:[Link]

  • Analysis of Residual Products in Benzalkonium Chloride by High-Performance Liquid Chromatography Journal of AOAC International / ResearchGate URL:[Link]

Validation

A Multi-Spectroscopic Approach to Validating Batch Consistency of 1-[2-(Chloromethyl)phenyl]pyrrolidine Hydrochloride

Introduction: The Imperative of Consistency in Pharmaceutical Intermediates In the landscape of pharmaceutical development and manufacturing, the integrity of the final active pharmaceutical ingredient (API) is paramount...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Consistency in Pharmaceutical Intermediates

In the landscape of pharmaceutical development and manufacturing, the integrity of the final active pharmaceutical ingredient (API) is paramount. This integrity begins long before the final synthesis step; it is built upon the quality and consistency of every raw material and intermediate. 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride is a key chemical intermediate whose structural precision and purity profile directly impact the efficacy and safety of the resulting API.

Batch-to-batch variability in an intermediate can introduce unforeseen impurities, alter reaction kinetics, and ultimately lead to out-of-specification (OOS) results in the final drug product, causing costly delays and significant regulatory hurdles.[1][2] Therefore, establishing a robust analytical validation program is not merely a quality control measure; it is a foundational element of a successful drug development pipeline, aligning with the principles of Good Manufacturing Practices (GMP) which mandate that quality be built into the product at every stage.[3][4][5]

This guide presents a comprehensive, multi-technique spectroscopic strategy for the validation of 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride batch consistency. By integrating data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy, researchers can create a self-validating system that ensures structural identity, purity, and concentration, thereby guaranteeing the reliability of each batch for downstream applications.

The Gold Standard: Structural Verification and Purity Profiling by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of organic molecules.[6][7] Its non-destructive nature and high sensitivity to the local chemical environment of each atom make it indispensable for both confirming the identity of 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride and for quantifying its purity.[8][9]

Causality of Method:

We employ both ¹H and ¹³C NMR to create a complete structural picture. ¹H NMR provides rapid and precise information on the electronic environment and connectivity of protons, while ¹³C NMR confirms the underlying carbon framework. For purity, quantitative ¹H NMR (qNMR) is particularly powerful, as the signal integral is directly proportional to the number of nuclei, allowing for accurate measurement of the main component against impurities without the need for identical chromophoric responses required by other methods.[8]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 10-15 mg of the 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride batch sample and a certified reference standard into separate NMR tubes.

  • Solvent Selection: Dissolve each sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent polar aprotic solvent for hydrochloride salts and its residual proton signal does not typically interfere with key analyte signals.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Angle: 30°. Rationale: A smaller flip angle helps ensure a shorter relaxation delay can be used without saturating the signals, though for strict quantitation, a 90° pulse with a full relaxation delay is ideal.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 15 seconds. Rationale: A long relaxation delay (ideally 5 times the longest T1 value) is critical to allow all protons to fully relax back to equilibrium. This ensures that the signal integrations are truly quantitative and accurate.

    • Number of Scans: 16. Rationale: Signal averaging increases the signal-to-noise ratio, improving spectral quality and integration accuracy.

  • Data Processing: Apply a line broadening factor of 0.3 Hz, perform Fourier transform, and carefully phase and baseline correct the spectrum. Calibrate the spectrum by setting the residual DMSO signal to 2.50 ppm.

Data Interpretation and Comparative Analysis

The primary objective is to confirm that the chemical shifts, splitting patterns (multiplicity), and proton integrations of a new batch match those of the certified reference standard. Any deviation can indicate structural isomers, impurities, or degradation products.

Table 1: Comparative ¹H NMR Data for Three Production Batches

FeatureReference StandardBatch A-001Batch B-002Batch C-003Acceptance Criteria
Aromatic Protons 7.3-7.6 ppm (m, 4H)ConsistentConsistentInconsistent (extra signals at 7.8 ppm)Spectral pattern matches reference
-CH₂Cl Protons 4.8 ppm (s, 2H)ConsistentConsistentConsistentChemical shift ± 0.05 ppm
Pyrrolidine Protons 1.9-3.5 ppm (m, 8H)ConsistentConsistentConsistentSpectral pattern matches reference
Purity (by integration) 99.8%99.7%99.5%98.1%≥ 99.0%
Residual Solvent (DCM) <0.01%0.05%0.15%0.45%≤ 0.2%
Status Reference PASS PASS FAIL

In this hypothetical analysis, Batch C-003 fails due to an inconsistent aromatic profile, suggesting a process-related impurity, and an unacceptable level of residual dichloromethane (DCM).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Weigh Sample & Reference Standard p2 Dissolve in DMSO-d6 p1->p2 a1 Acquire Spectrum (400 MHz NMR) p2->a1 a2 Set Quantitative Parameters (d1 = 15s) a1->a2 d1 Process Spectrum (Phase, Baseline) a2->d1 d2 Calibrate to Solvent (DMSO = 2.50 ppm) d1->d2 d3 Integrate Signals & Identify Impurities d2->d3 d4 Compare to Reference d3->d4 result Consistent? d4->result pass Batch Meets Structural Specs result->pass Yes fail Investigate Deviations result->fail No

NMR Analysis Workflow for Structural Validation.

The Molecular Fingerprint: Rapid Identity Confirmation by FT-IR Spectroscopy

While NMR provides definitive structural detail, FT-IR spectroscopy offers a rapid and highly specific "molecular fingerprint" that is ideal for confirming the identity of a material.[10][11] It is an excellent tool for ensuring that the correct compound has been produced, batch after batch. The modern Attenuated Total Reflectance (ATR) sampling technique makes this analysis exceptionally fast and eliminates the need for cumbersome sample preparation like KBr pellets.[10][12]

Causality of Method:

Every molecule has a unique set of vibrational modes that absorb infrared light at specific frequencies. The resulting spectrum is a characteristic pattern of these absorptions. By comparing the FT-IR spectrum of a new batch to that of a validated reference standard, particularly in the complex "fingerprint region" (1500–600 cm⁻¹), we can confirm identity with a high degree of confidence.[11]

Experimental Protocol: ATR-FT-IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean.

  • Background Scan: Acquire a background spectrum of the empty ATR stage. Rationale: This step subtracts the spectral contributions of atmospheric CO₂ and water vapor, ensuring they do not interfere with the sample spectrum.

  • Sample Application: Place a small amount of the 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal. Rationale: Good contact is essential for obtaining a high-quality spectrum with strong signal intensity.

  • Spectrum Acquisition: Acquire the sample spectrum over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Compare the acquired spectrum to the spectrum of the reference standard stored in the instrument's library.

Data Interpretation and Comparative Analysis

The primary criterion for passing is a high correlation coefficient (e.g., >0.99) between the sample spectrum and the reference spectrum. Visual inspection should confirm that all major peaks, especially in the fingerprint region, are present and at the correct wavenumbers.

Table 2: Comparative FT-IR Data for Three Production Batches

Key Vibrational Bands (cm⁻¹)Reference StandardBatch A-001Batch B-002Batch C-003Acceptance Criteria
C-H (Aromatic) ~3050PresentPresentPresentPeak presence and position match
C-H (Aliphatic) ~2900-2980PresentPresentPresentPeak presence and position match
C=C (Aromatic Ring) ~1600, ~1480PresentPresentPresentPeak presence and position match
C-N Stretch ~1150PresentPresentPresentPeak presence and position match
C-Cl Stretch ~750PresentPresentPresentPeak presence and position match
Spectral Correlation 1.00 0.9980.9970.998≥ 0.99
Status Reference PASS PASS PASS

All three batches show high spectral correlation, confirming their identity as 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride.

The Quantitative Standard: Potency Assay by UV-Vis Spectroscopy

UV-Visible spectroscopy is a robust, reliable, and cost-effective technique for the quantitative analysis of compounds containing chromophores (light-absorbing groups).[13][14][15] For routine quality control, it serves as the workhorse method for determining the potency or assay of 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride, governed by the Beer-Lambert Law.[16]

Causality of Method:

The substituted phenyl ring in the molecule acts as a chromophore, absorbing UV light at a characteristic wavelength (λmax). The amount of light absorbed is directly proportional to the concentration of the compound in solution. By creating a calibration curve with a high-purity reference standard, we can accurately determine the concentration of unknown batch samples. This method must be validated according to ICH Q2(R1) guidelines to ensure its accuracy, precision, and linearity.[17][18][19]

Experimental Protocol: UV-Vis Assay
  • Solvent Selection & λmax Determination: Dissolve the reference standard in methanol and scan across the UV range (200-400 nm) to determine the wavelength of maximum absorbance (λmax). Let's assume this is found to be 265 nm.

  • Calibration Curve:

    • Prepare a stock solution of the reference standard in methanol (e.g., 100 µg/mL).

    • Perform serial dilutions to create a series of calibration standards (e.g., 5, 10, 15, 20, 25 µg/mL).

    • Measure the absorbance of each standard at λmax = 265 nm.

    • Plot absorbance vs. concentration and perform a linear regression. The correlation coefficient (R²) should be >0.999.

  • Sample Preparation:

    • Accurately weigh an amount of each new batch sample to prepare a stock solution of the same theoretical concentration as the reference stock (100 µg/mL).

    • Dilute this stock to a concentration that falls within the linear range of the calibration curve (e.g., 15 µg/mL).

  • Sample Measurement: Measure the absorbance of the prepared batch samples at 265 nm.

  • Calculation: Use the equation from the linear regression (y = mx + c) to calculate the concentration of each batch sample. The assay is reported as a percentage of the expected concentration.

Data Interpretation and Comparative Analysis

The calculated assay value for each batch must fall within a pre-defined specification range, typically established during process validation.

Table 3: Comparative UV-Vis Assay Data for Three Production Batches

ParameterReference StandardBatch A-001Batch B-002Batch C-003Acceptance Criteria
Target Concentration 15.0 µg/mL15.0 µg/mL15.0 µg/mL15.0 µg/mLN/A
Measured Absorbance 0.6050.6020.5980.580Within linear range
Calculated Concentration 15.0 µg/mL14.95 µg/mL14.88 µg/mL14.43 µg/mLN/A
Assay (% of Target) 100.0% 99.7%99.2%96.2%98.0% - 102.0%
Status Reference PASS PASS FAIL

Batch C-003 fails the assay specification, indicating it is of lower purity or potency than required. This result corroborates the impurity findings from the NMR analysis.

Synthesizing the Data: A Holistic Framework for Batch Release

The true power of this validation approach lies in the convergence of orthogonal data. No single technique can provide a complete picture, but together, they form a robust, self-validating system for quality assessment.

  • NMR confirms the correct covalent structure and identifies specific impurities.

  • FT-IR provides a rapid and unequivocal identity check against a known standard.

  • UV-Vis delivers a precise and accurate measure of the overall potency.

A batch is only released when it meets the acceptance criteria for all three analytical methods. This ensures that every batch is structurally correct, free from significant impurities, and has the required potency.

Decision_Tree start New Batch Received q1 NMR Analysis: Structure & Purity start->q1 q2 FT-IR Analysis: Identity Match q1->q2 PASS reject REJECT BATCH & Investigate Root Cause q1->reject FAIL q3 UV-Vis Analysis: Assay q2->q3 PASS q2->reject FAIL q3->reject FAIL accept ACCEPT BATCH For Downstream Use q3->accept PASS

Integrated Decision Workflow for Batch Release.

Conclusion

The spectroscopic validation of 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride is a critical step in mitigating risks within the pharmaceutical manufacturing supply chain.[20] A haphazard, single-test approach is insufficient to guarantee the consistency required for modern drug development. By implementing a rigorous, multi-faceted strategy that leverages the strengths of NMR, FT-IR, and UV-Vis spectroscopy, organizations can ensure that every batch of this vital intermediate meets the highest standards of identity, purity, and quality. This analytical diligence is fundamental to producing safe, effective, and reliable medicines.

References

  • Title: FTIR and NIR Spectroscopy in Pharma: Quality Control and Counterfeit Detection Source: American Pharmaceutical Review URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency URL: [Link]

  • Title: How NMR Enhances Chemical Analysis Accuracy? Source: Creative Biostructure URL: [Link]

  • Title: Good manufacturing practice Source: Wikipedia URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations Source: Specac Ltd URL: [Link]

  • Title: A Comprehensive Guide to FTIR Analysis Source: Agilent URL: [Link]

  • Title: UV Spectrophotometry as a Pharmaceutical Testing Solution Source: HunterLab URL: [Link]

  • Title: Current Good Manufacturing Practices (cGMP) in Pharmaceuticals Source: WebofPharma URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Batch-to-Batch Consistency: Why It Matters for Intermediates Source: At Tianming Pharmaceutical URL: [Link]

  • Title: Components of Good Manufacturing Practices (GMP) Source: Pharmaguideline URL: [Link]

  • Title: IR spectroscopy for pharmaceutical quality control Source: Fraunhofer Institute for Applied Solid State Physics IAF URL: [Link]

  • Title: UV-Visible Spectroscopy: A Review on its Pharmaceutical and Bio-allied Sciences Applications Source: ResearchGate URL: [Link]

  • Title: FDA: Guidance to Ensure Batch Conformity and Drug Product Integrity Source: GMP Publishing URL: [Link]

  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis Source: ResearchGate URL: [Link]

  • Title: Good Manufacturing Practice (GMP): Pharma Quality Assurance Guide Source: IntuitionLabs URL: [Link]

  • Title: Why do we use NMR spectroscopy in purity analysis? Source: Quora URL: [Link]

  • Title: Review on qualitative and quantitative analysis of drugs by uv-visible spectrophotometer Source: Indo American Journal of Pharmaceutical Sciences URL: [Link]

  • Title: UV-Vis Spectrophotometry Solution for the Pharmaceutical Industry Source: Agilent URL: [Link]

  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: ACS Publications - Journal of Medicinal Chemistry URL: [Link]

  • Title: NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions Source: PYG Lifesciences URL: [Link]

  • Title: How Batch Processing Enhances Product Quality and Consistency Source: Proconex URL: [Link]

  • Title: Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications Source: Juniper Publishers URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride proper disposal procedures

Standard Operating Procedure & Disposal Plan: 1-[2-(Chloromethyl)phenyl]pyrrolidine Hydrochloride Executive Summary 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride (CAS: 110405-82-8) is a highly reactive synthetic in...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Disposal Plan: 1-[2-(Chloromethyl)phenyl]pyrrolidine Hydrochloride

Executive Summary

1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride (CAS: 110405-82-8) is a highly reactive synthetic intermediate widely utilized in drug development and medicinal chemistry. Due to the presence of a benzylic chloride moiety and its formulation as a hydrochloride salt, this compound presents severe exposure risks and complex disposal requirements. This guide provides drug development professionals and laboratory safety officers with a self-validating, step-by-step operational and disposal framework designed to ensure RCRA compliance, environmental safety, and personnel protection.

Hazard Profile & Mechanistic Toxicology

To handle a chemical safely, one must understand the causality behind its toxicity. 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride is not merely an irritant; it is a potent alkylating agent [1].

  • Electrophilic Reactivity: The chloromethyl group is situated at a benzylic position. This structural feature highly stabilizes the transition state for both SN​1 and SN​2 nucleophilic substitution reactions. In a biological context, this makes the compound highly reactive toward nucleophilic centers in DNA (e.g., guanine residues) and proteins, leading to toxic covalent adducts.

  • Corrosivity and Hydrolysis: As a hydrochloride salt, the compound is intrinsically acidic. Furthermore, upon exposure to ambient moisture, the chloromethyl group undergoes slow hydrolysis to form a benzyl alcohol derivative, releasing additional hydrogen chloride (HCl) gas. This dual-action acidity causes severe eye damage and skin corrosion[1].

Table 1: Quantitative Hazard & Physicochemical Summary

Property / Hazard ClassDescription / CategoryRegulatory Source / Indicator
CAS Number 110405-82-8Chemical Identifiers
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)GHS Hazard Code: H302 + H312 + H332[1]
Skin Corrosion/Irritation Category 2 (Skin Irritation)GHS Hazard Code: H315[1]
Serious Eye Damage Category 1 (Irreversible Damage)GHS Hazard Code: H318[1]
Target Organ Toxicity STOT SE 3 (Single Exposure)GHS Hazard Code: H336[1]
Waste Classification Halogenated Organic WasteEPA RCRA Guidelines[2]
Mechanistic Pathway of Toxicity and Mitigation

The following diagram illustrates the chemical fate of the compound under biological exposure, improper storage, and controlled laboratory quenching.

G A 1-[2-(Chloromethyl)phenyl] pyrrolidine HCl B Biological Nucleophiles (DNA/Proteins) A->B Exposure D Moisture / H2O (Slow Hydrolysis) A->D Improper Storage F Chemical Quench (e.g., NaOH / Thiosulfate) A->F Lab Decontamination C Toxic Covalent Adduct (Cellular Damage) B->C Alkylation E Benzyl Alcohol Derivative + HCl Gas D->E Degradation G Inert Solvolyzed Adduct (Safe for Waste Stream) F->G Nucleophilic Substitution

Caption: Pathways of 1-[2-(Chloromethyl)phenyl]pyrrolidine HCl reactivity: Toxicity, degradation, and safe quenching.

Operational Safety & Handling Protocol

To prevent the generation of hazardous byproducts and ensure personnel safety, the following engineering controls and Personal Protective Equipment (PPE) are mandatory:

  • Engineering Controls: All handling, weighing, and transferring must be conducted inside a certified chemical fume hood or a localized exhaust ventilation system. Do not handle on an open bench due to the risk of inhaling corrosive dust or HCl off-gassing.

  • PPE Requirements:

    • Gloves: Double-gloving with heavy-duty nitrile or neoprene. Standard latex provides insufficient protection against halogenated alkylating agents.

    • Eye Protection: Snug-fitting chemical splash goggles (safety glasses are insufficient due to the Category 1 Eye Damage risk[1]).

  • Storage Logistics: Store in a tightly sealed, light-resistant container within a desiccator. Maintain an inert atmosphere (Argon or Nitrogen) to prevent hydrolytic degradation. Segregate strictly from strong bases, oxidizers, and nucleophilic solvents (e.g., ammonia, amines).

Disposal & Waste Management Plan

Proper disposal of halogenated organic compounds is strictly regulated by the EPA under the Resource Conservation and Recovery Act (RCRA) to prevent environmental contamination and the formation of dioxins during improper incineration[2].

Institutional guidelines dictate that hazardous by-products should be neutralized or quenched as the final step of an experiment whenever feasible, prior to entering the waste stream[3]. However, bulk waste and trace residues require entirely different logistical approaches to prevent exothermic runaway reactions.

Workflow A: Bulk Waste Disposal (>5g)

Causality Check: Never attempt to chemically quench bulk quantities of reactive benzyl halides. The nucleophilic substitution reaction is highly exothermic and can cause solvent boiling, splashing, or the rapid evolution of toxic gases.

  • Package: Transfer the bulk powder into a compatible, dry, high-density polyethylene (HDPE) or glass waste container.

  • Segregate: Do not mix with non-halogenated solvents, aqueous wastes, or incompatible reactive chemicals[3].

  • Label: Clearly label the container as "Hazardous Waste - Halogenated Organic Solid (Toxic, Corrosive)."

  • Logistics: Submit for institutional hazardous waste pickup. This material must be routed to a licensed facility for high-temperature commercial incineration equipped with acid-gas scrubbers[2].

Workflow B: Quenching Laboratory Residues & Glassware (<5g)

Causality Check: Empty reaction vessels and spatulas contain microscopic amounts of the alkylating agent. Washing these directly in a sink poses a severe exposure risk and violates environmental regulations. They must be chemically deactivated (quenched) first.

  • Solubilization: In a fume hood, dissolve the trace residue inside the glassware using a minimal amount of a miscible, unreactive solvent (e.g., Tetrahydrofuran or Isopropanol).

  • Nucleophilic Quench: Slowly add an excess of a quenching agent. A 1M Sodium Hydroxide ( NaOH ) solution or saturated Sodium Bicarbonate ( NaHCO3​ ) is highly effective. The hydroxide/water acts as a nucleophile, displacing the benzylic chloride to form a safer benzyl alcohol derivative.

  • Agitation: Stir or swirl the solution gently for 2 to 4 hours at room temperature to ensure complete solvolysis.

  • Disposal: Once deactivated, the resulting mixture is no longer a reactive alkylating hazard but remains a regulated chemical waste. Pour the mixture into the designated "Halogenated Aqueous/Organic Mixed Waste" carboy[3].

Workflow C: Emergency Spill Response
  • Evacuate & Isolate: Evacuate personnel from the immediate area. Ensure the fume hood is running at maximum capacity.

  • Containment: Cover the solid spill with a damp, inert absorbent material (such as wet sand or vermiculite). The moisture will slowly initiate hydrolysis while the solid mass prevents toxic dust aerosolization.

  • Collection: Using non-sparking, plastic tools, sweep the absorbed mixture into a heavy-duty hazardous waste bag or HDPE bucket.

  • Decontamination: Wash the spill surface with a dilute basic solution (e.g., 5% Sodium Bicarbonate) to neutralize any residual hydrochloride salts and unreacted chloromethyl groups, followed by a soap and water wash.

Waste Segregation Decision Matrix

W Start Waste Generation Bulk Bulk Powder (>5g) Start->Bulk Residue Trace Residues & Glassware Start->Residue Spill Accidental Spill Start->Spill Pack Seal in Compatible Primary Container Bulk->Pack Quench Quench with 1M NaOH or Amine Solution Residue->Quench Absorb Absorb with Sand/ Vermiculite Spill->Absorb Label Label: Halogenated Organic Waste Pack->Label AqWaste Aqueous/Organic Mixed Waste Stream Quench->AqWaste SolidWaste Solid Hazardous Waste Stream Absorb->SolidWaste

Caption: Operational decision tree for the segregation, quenching, and disposal of halogenated lab waste.

References

  • NextSDS Substance Database. 1-[2-(chloromethyl)phenyl]pyrrolidine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Land Disposal Restrictions for Newly Identified and Listed Hazardous Wastes and Hazardous Soil, Federal Register Notice. Retrieved from [Link]

  • Northwestern University Research Safety. Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride

Comprehensive Safety and Handling Guide: 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride As an application scientist or laboratory manager, handling highly reactive pharmaceutical intermediates requires moving beyond...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride

As an application scientist or laboratory manager, handling highly reactive pharmaceutical intermediates requires moving beyond basic compliance. You must understand the mechanistic causality behind a chemical's hazards to design fail-safe operational protocols.

1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride (CAS: 110405-82-8) is a potent chemical building block. Structurally, it features a benzylic chloride (the chloromethyl group) and an amine hydrochloride salt. The chloromethyl group is a highly reactive electrophile prone to nucleophilic attack (SN1/SN2 reactions), making it a potent alkylating agent capable of cross-linking biological macromolecules. Furthermore, its powder form and hydrochloride salt nature mean it can rapidly dissolve in mucosal membranes, releasing localized acidity.

This guide provides the authoritative framework for personal protective equipment (PPE), handling workflows, and disposal plans for this compound.

Hazard Assessment & Mechanistic Causality

To select the correct PPE, we must first decode the chemical's specific risk profile[1]. The table below summarizes the quantitative and qualitative hazard data, explaining the why behind each classification.

Hazard ClassGHS CodeMechanistic Causality & Operational Risk
Acute Toxicity (Oral/Dermal/Inhalation) H302, H312, H332The alkylating nature of the benzylic chloride allows it to disrupt cellular function upon systemic entry. As a fine powder, the inhalation risk is severe if aerosolized outside of engineering controls.
Serious Eye Damage H318Danger (Category 1). The hydrochloride salt dissolves instantly in the aqueous environment of the eye, rapidly lowering local pH. Combined with the alkylating chloromethyl group, this causes irreversible corneal protein denaturation[1].
Skin Irritation H315The compound reacts with nucleophilic residues (e.g., thiols, amines) in epidermal proteins, leading to contact dermatitis and potential sensitization.
STOT SE 3 H336Systemic absorption may cross the blood-brain barrier (facilitated by the lipophilic phenylpyrrolidine core once neutralized), causing central nervous system depression (drowsiness/dizziness)[1].

Personal Protective Equipment (PPE) Matrix

Under the OSHA Laboratory Standard (29 CFR 1910.1450), PPE serves as the final line of defense when handling highly reactive powders[2]. Standard laboratory attire is insufficient for Category 1 Eye Damage and Category 4 Acute Inhalation hazards.

Body ZoneRequired PPE SpecificationScientific Rationale
Respiratory NIOSH-approved N95 respirator or PAPR (Powered Air-Purifying Respirator)Prevents inhalation of aerosolized hydrochloride micro-particles during weighing or transfer[3].
Ocular Unvented chemical splash goggles or full-face shieldStandard safety glasses are inadequate. Unvented goggles prevent airborne dust from bypassing the lenses and reacting with ocular moisture[4].
Dermal (Hands) Double-gloving: Nitrile (inner) + Neoprene or heavy-duty Nitrile (outer)The chloromethyl group can permeate thin latex. Double-gloving ensures a sterile barrier remains if the outer glove is contaminated or breached[5].
Dermal (Body) Fluid-resistant, disposable Tyvek® gown over a standard cotton lab coatPrevents powder from embedding into the woven fibers of a reusable lab coat, which could lead to chronic dermal exposure[3].

Operational Workflow: Precision Weighing & Transfer

When handling 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride, the primary risk is the generation of airborne dust. This protocol ensures a self-validating containment system.

Step-by-Step Methodology:

  • Engineering Control Verification: Ensure the chemical fume hood or powder weighing isolator has a certified face velocity of 80–100 feet per minute (fpm).

  • Zone Preparation: Line the work surface with chemical-absorbent, foil-backed bench paper. This prevents the powder from adhering to the stainless-steel hood deck.

  • Vessel Taring: Place a closed, anti-static receiving vial on the analytical balance inside the hood. Tare the balance.

  • Chemical Transfer: Open the source container only within the containment zone. Use a grounded, anti-static micro-spatula to transfer the powder to prevent electrostatic repulsion from scattering the material.

  • Sealing & Decontamination: Cap the receiving vial immediately. Wipe the exterior of the sealed receiving vial with a wipe dampened with 10% sodium bicarbonate solution (to neutralize any trace HCl), followed by 70% isopropanol.

  • System Validation: Self-Validation Step: Swipe the exterior of the sealed vial with a pH indicator strip moistened with DI water. A neutral pH confirms the exterior is free of the acidic hydrochloride salt, validating that it is safe to remove from the hood.

PPE Doffing Protocol (High-Risk Phase)

Doffing (removing) PPE poses a significantly higher risk for self-contamination than donning, as the exterior of the equipment is now considered a "dirty" zone[4]. The golden rule of doffing is to proceed with the mindset that the outside of all PPE is contaminated[4].

PPEDoffing Start Start Doffing Process (High Contamination Risk) Step1 1. Remove Outer Gloves & Gown (Peel away from body) Start->Step1 Step2 2. First Hand Hygiene (Alcohol-based rub) Step1->Step2 Step3 3. Remove Eye Protection (Handle by ear pieces only) Step2->Step3 Step4 4. Remove Respirator (Do not touch front) Step3->Step4 Step5 5. Final Hand Hygiene (Soap and water) Step4->Step5

Standardized PPE doffing sequence to prevent self-contamination.

Step-by-Step Doffing Methodology:

  • Remove Outer Gloves and Gown: Grasp the gown at the front and pull away from your body so the ties break, touching only the outside of the gown with your gloved hands. Roll the gown inside-out into a bundle, peeling off your outer gloves simultaneously[4].

  • First Hand Hygiene: Apply a 60-95% alcohol-based hand rub to your inner gloves[6].

  • Remove Eye Protection: Remove goggles by lifting the head band from the back of the head. Do not touch the front of the goggles, as this is where chemical dust settles[4].

  • Remove Respirator: Tilt your head forward. Grasp the bottom strap, then the top strap, and pull carefully over your head. Discard immediately[4].

  • Remove Inner Gloves & Final Hygiene: Peel off the inner gloves. Immediately wash bare hands with soap and water for at least 30 seconds[4].

Spill Response & Chemical Deactivation Plan

Because 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride is an active alkylating agent, physical cleanup must be paired with chemical deactivation (quenching).

Step-by-Step Spill Methodology:

  • Isolation: Evacuate personnel from the immediate vicinity and lower the fume hood sash to maximize exhaust containment.

  • Chemical Quenching (Neutralization): Do not sweep the dry powder, as this will aerosolize it. Instead, carefully cover the spilled powder with absorbent pads. Slowly pour a 10% Sodium Thiosulfate ( Na2​S2​O3​ ) solution over the pads.

    • Causality: The thiosulfate ion is a potent, non-toxic nucleophile. It will rapidly attack the electrophilic benzylic carbon via an SN2 mechanism, displacing the chloride ion and permanently neutralizing the alkylating hazard.

  • Collection: Allow 15 minutes for the quenching reaction to complete. Use non-sparking, disposable scoops to transfer the wet, neutralized matrix into a designated, sealable hazardous waste container.

  • Secondary Decontamination: Wash the affected surface with a mild alkaline detergent (to neutralize residual hydrochloride acidity), followed by a final wipe-down with 70% ethanol.

References

  • NextSDS. "1-[2-(chloromethyl)phenyl]pyrrolidine hydrochloride - Chemical Substance Information". nextsds.com. [Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "Donning and Doffing PPE: Proper Wearing, Removal, and Disposal". cdc.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories". ecfr.gov. [Link]

  • Medtecs. "The Correct Order for Putting on PPE: A Step-by-Step Guide to Gowning & Doffing". medtecs.com. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride
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1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride
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